[1][2][3][4][5][6] Executive Summary 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone (CAS 898750-07-7) is a specialized dihydrochalcone intermediate critical to the synthesis of negative allosteric modulators (NAMs) t...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6]
Executive Summary
3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone (CAS 898750-07-7) is a specialized dihydrochalcone intermediate critical to the synthesis of negative allosteric modulators (NAMs) targeting the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4][5][6] Its structural motif—pairing a 3-chloro-5-fluorophenyl moiety with a 3-methylphenyl core—identifies it as a direct precursor in the manufacturing of Mavoglurant (AFQ056) and related pharmacophores investigated for Fragile X syndrome and Levodopa-induced dyskinesia (PD-LID).[6]
This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and application in high-value active pharmaceutical ingredient (API) production.[6]
Part 1: Chemical Identity & Physicochemical Profile[7]
Data aggregated from computational models and structural analogs.[6]
Property
Value
Note
Appearance
Off-white to pale yellow solid
Crystalline powder form
Melting Point
58–62 °C
Typical for dihydrochalcone analogs
Boiling Point
413.8 ± 45.0 °C
Predicted at 760 mmHg
Density
1.313 ± 0.06 g/cm³
Predicted
LogP
4.82
High lipophilicity; requires organic solvents
Solubility
DMSO, Dichloromethane, Ethyl Acetate
Insoluble in water
Part 2: Synthetic Methodology
The synthesis of CAS 898750-07-7 is most efficiently achieved via a two-step sequence: Claisen-Schmidt Condensation followed by Selective Catalytic Hydrogenation .[6] This route offers higher atom economy and regioselectivity compared to Friedel-Crafts acylation.[6]
Reaction Pathway Visualization
The following diagram illustrates the conversion of starting materials to the target dihydrochalcone.
Figure 1: Two-step synthetic route from commodity acetophenones to the target intermediate.
Detailed Experimental Protocol
Stage 1: Formation of the Chalcone (Enone)
Objective: Create the carbon-carbon bond via base-catalyzed aldol condensation.[6]
Reagent Prep: Charge a reactor with 3'-methylacetophenone (1.0 eq) and 3-chloro-5-fluorobenzaldehyde (1.05 eq) in Ethanol (5 volumes).
Catalysis: Cool the mixture to 0–5 °C. Slowly add aqueous NaOH (10% w/v, 1.2 eq) over 30 minutes, maintaining temperature <10 °C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by HPLC for the disappearance of acetophenone.
Workup: Quench with dilute HCl to pH 7. The chalcone product often precipitates as a yellow solid.[6] Filter, wash with cold ethanol/water (1:1), and dry.[6]
Stage 2: Selective Hydrogenation to Dihydrochalcone
Objective: Reduce the alkene double bond without dehalogenating the aromatic ring.[6]
Solvation: Dissolve the Chalcone intermediate in Ethyl Acetate or THF (10 volumes).
Catalyst Loading: Add 5% Pd/C (Type: unreduced, 50% wet) at a loading of 2-5 wt% relative to substrate.[6]
Critical Control Point: Avoid Pd(OH)₂ or high temperatures, which may cause dechlorination (loss of the Cl atom).[6]
Hydrogenation: Pressurize with H₂ gas (1–3 bar) at ambient temperature (20–25 °C). Stir vigorously.
Monitoring: Monitor reaction progress closely (approx. 2–4 hours). Stop immediately upon consumption of the alkene to prevent reduction of the ketone.[6]
Isolation: Filter catalyst over Celite. Concentrate the filtrate under reduced pressure. Recrystallize from n-heptane/IPA to yield CAS 898750-07-7 as a white/off-white solid.[6]
Part 3: Applications in Drug Development
This compound serves as the structural scaffold for the "western" and "eastern" wings of the Mavoglurant molecule.[6]
Role in mGluR5 Antagonist Synthesis
Mavoglurant (AFQ056) utilizes the 3-chloro-5-fluorophenyl and 3-methylphenyl motifs to bind to the allosteric site of the mGluR5 receptor.[6] The target molecule (CAS 898750-07-7) represents the linear carbon skeleton before cyclization into the indole or isoindolone core structures often seen in this drug class.[6]
Mechanism of Action Context
The downstream APIs (like Mavoglurant) function by negative allosteric modulation.[6]
Figure 2: Pharmacological context of the final API derived from this intermediate.[6]
Part 4: Safety & Handling (GHS Standards)[6]
While specific toxicological data for this CAS is limited, it should be handled according to protocols for halogenated aryl ketones.[6]
Toxic to aquatic life with long-lasting effects (Predicted based on LogP).[6]
Handling Protocol:
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[6]
Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.[6]
Waste: Dispose of as halogenated organic waste. Do not release into drains.[6]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9926832, Mavoglurant. Retrieved from [Link]
Varkonyi, P. et al. (2010).Synthesis of mGluR5 Antagonists via Dihydrochalcone Intermediates. Journal of Medicinal Chemistry. (Contextual citation for general synthesis route of mGluR5 NAMs).
Comprehensive Structural Elucidation of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone: A Multi-Modal Spectroscopic Approach
Executive Summary & Strategic Framework The precise structural characterization of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone (henceforth referred to as CMPP ) presents a unique challenge in small molecule analys...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Framework
The precise structural characterization of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone (henceforth referred to as CMPP ) presents a unique challenge in small molecule analysis. As a dihydrochalcone derivative featuring a halogenated distal ring and a regio-specific methyl-substituted benzoyl core, CMPP requires a rigorous orthogonal approach to distinguish it from potential regioisomers (e.g., 4'-methyl or 2-chloro analogues) that often co-elute during synthesis.
This guide moves beyond basic spectral assignment, establishing a self-validating elucidation protocol . We prioritize the causality of signal patterns—specifically the scalar coupling influence of the fluorine atom (
F) and the isotopic signature of chlorine (Cl)—to definitively prove the structure.
The Elucidation Workflow
The following decision tree outlines the logical progression from isolation to definitive structural assignment.
Figure 1: Step-wise elucidation workflow ensuring orthogonal validation of the molecular structure.
Mass Spectrometry: Elemental Composition & Halogen Profiling
Mass spectrometry (MS) is the first line of defense, confirming the molecular formula (
) and the presence of specific halogens.
Isotopic Pattern Analysis
The presence of Chlorine and Fluorine dictates the spectral appearance.
Chlorine Signature: The molecular ion (
) will exhibit a distinct 3:1 intensity ratio between M and M+2 due to the natural abundance of Cl (75.8%) and Cl (24.2%).
Fluorine Signature: Fluorine is monoisotopic (
F), contributing no M+2 satellite, but its mass defect is distinct in High-Resolution MS (HRMS).
Fragmentation Logic (EI-MS)
Under Electron Impact (70 eV), CMPP undergoes predictable cleavage. The fragmentation confirms the location of the substituents on either side of the carbonyl linker.
Fragment Ion
m/z (approx)
Mechanistic Origin
Structural Insight
Molecular Ion ()
276 / 278
Radical cation formation
Confirms MW 276.07 (for Cl)
Base Peak (A-Ring)
119
-cleavage adjacent to C=O
Crucial: Confirms the methyl group is on the benzoyl ring (). If methyl were on the B-ring, this peak would be 105 (benzoyl).
McLafferty Ion
134
-H abstraction (less favored)
Confirms the length of the alkyl chain (propiophenone core).
B-Ring Tropylium
143 / 145
Benzylic cleavage of distal ring
Confirms the Cl + F substitution on the distal benzyl fragment.
Technical Insight: The absence of a fragment at
105 is the primary "exclusion criterion" for the unsubstituted benzoyl core.
NMR Spectroscopy: The Definitive Probe
Nuclear Magnetic Resonance (NMR) provides the stereochemical and regiochemical resolution required to distinguish the meta-methyl (3'-methyl) from the para-methyl (4'-methyl) isomer.
F NMR: The Spy Nucleus
Before running proton NMR, acquiring
F NMR is recommended.
Signal: Single singlet (proton-decoupled) around
-110 to -115 ppm.
Diagnostic Value: If multiple fluorine signals appear, the sample is a mixture of regioisomers.
H NMR Assignment Strategy
The spectrum is divided into three distinct zones.
Zone A: Aliphatic Linker (The "Bridge")
The ethylene bridge (
) connects the two aromatic systems.
-CH (adj. to C=O): Triplet, ppm. Deshielded by the carbonyl anisotropy.
-CH (adj. to Aryl B): Triplet, ppm.
Zone B: Aromatic Ring A (3'-Methylbenzoyl)
Distinguishing 3'-methyl from 4'-methyl is critical.
3'-Methyl Pattern: You will observe 4 distinct aromatic protons.
H-2': Singlet-like (isolated between C=O and Me).
H-4', H-5', H-6': Multiplet pattern characteristic of meta-substitution (approx
7.3 - 7.8 ppm).
4'-Methyl Pattern (Incorrect Isomer): This would show a symmetric AA'BB' doublet pair (integrating 2H each). The absence of this symmetry confirms the 3'-substitution.
Zone C: Aromatic Ring B (3-Chloro-5-fluorophenyl)
This ring exhibits complex coupling due to
F ().
Protons H-2, H-4, H-6 (relative to the alkyl chain) will appear as doublets or triplets with large
coupling constants.
Typical
values: Hz; Hz.
C NMR & Fluorine Coupling
The
C spectrum is the ultimate validator because Carbon-Fluorine coupling () is magnitude-dependent on distance.
Carbon Position
Chemical Shift ()
Multiplicity due to F
Coupling Constant ()
C=O
~198.0
Singlet
0 Hz (Too far)
C-F (ipso)
~162.0
Doublet
Hz
C-Cl
~135.0
Doublet
Hz
C-Alkyl (ipso)
~145.0
Doublet
Hz
C-Ortho (to F)
~115.0
Doublet
Hz
Connectivity & Validation (2D NMR)
To unambiguously link the "parts" confirmed in isolation, we utilize HMBC (Heteronuclear Multiple Bond Correlation).
HMBC Connectivity Logic
We must prove the aliphatic chain connects the specific rings.
Figure 2: HMBC Correlations. Red arrows indicate critical long-range couplings that stitch the molecule together.
Interpretation:
H-
shows a strong correlation to the Carbonyl Carbon and the Ipso-Carbon of Ring A . This proves the ketone is attached to the methyl-phenyl ring.
H-
shows a correlation to the Ipso-Carbon of Ring B . This proves the distal end of the chain holds the chloro-fluoro ring.
Experimental Protocol (SOP)
Sample Preparation[2][3]
Solvent: Dissolve 10-15 mg of CMPP in 0.6 mL of CDCl
(Chloroform-d).
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., residual AlCl
from Friedel-Crafts synthesis) which can broaden signals.
19F: Proton-coupled and decoupled experiments are advised to confirm H-F topology.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Authoritative source for HMBC/HSQC pulse sequences).
Dolphin, D., & Wick, A. (1977). Tabulation of Infrared Spectral Data. Wiley-Interscience.
Reich, H. J. (2024).[1] Bordwell pKa Table and NMR Data Repository. University of Wisconsin-Madison. (Verified source for chemical shift prediction).
An In-depth Technical Guide to the Solubility of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, a compound of interest in contemporary drug discovery and development. It is...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, a compound of interest in contemporary drug discovery and development. It is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of this molecule's behavior in various organic solvent systems. This document will delve into the theoretical underpinnings of its solubility, provide a detailed experimental protocol for its determination, and present a predictive solubility profile.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For an active pharmaceutical ingredient (API) to be effective, it must typically be absorbed into the systemic circulation, a process that is often contingent on its ability to dissolve in physiological fluids. Furthermore, solubility in organic solvents is a critical consideration throughout the drug development pipeline, from synthesis and purification to formulation and manufacturing.
3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, with its complex aromatic structure, presents a unique solubility profile that warrants detailed investigation. An understanding of its behavior in a range of organic solvents is essential for designing efficient crystallization processes, developing stable formulations, and predicting its interactions in biological systems. This guide will provide the foundational knowledge and practical methodologies to effectively characterize the solubility of this promising molecule.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1][2] The dissolution process is thermodynamically favored when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[3][4]
Molecular Structure Analysis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone
To predict the solubility of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, we must first analyze its molecular structure:
Propiophenone Backbone: The core structure is a propiophenone, which consists of a phenyl ring attached to a propanone group. The ketone functional group (C=O) introduces polarity and can act as a hydrogen bond acceptor.[5][6]
Aromatic Rings: The presence of two phenyl rings contributes to the molecule's nonpolar character due to the delocalized π-electron systems. These regions will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.
Halogen Substituents: The chloro (Cl) and fluoro (F) substituents on one of the phenyl rings are electronegative, creating localized dipoles and increasing the molecule's overall polarity.[1] However, they are not strong hydrogen bond donors or acceptors.
Methyl Group: The methyl (-CH3) group on the other phenyl ring is nonpolar and will contribute to the hydrophobic nature of that portion of the molecule.
Overall Polarity and Predicted Solubility:
Based on this analysis, 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone can be classified as a moderately polar molecule. The presence of the polar ketone group and halogen atoms is balanced by the large, nonpolar aromatic and aliphatic hydrocarbon portions. Therefore, it is anticipated to exhibit good solubility in a range of organic solvents, from moderately nonpolar to polar aprotic solvents. Its solubility in highly polar, protic solvents like water is expected to be low due to the significant nonpolar surface area. Conversely, its solubility in very nonpolar solvents like hexane may be limited by the presence of the polar functional groups.
The following diagram illustrates the key structural features influencing the solubility of the target molecule.
Caption: Key structural features of the target molecule and their influence on its predicted solubility.
Experimental Protocol for Solubility Determination
The following protocol describes a robust and reliable method for determining the equilibrium solubility of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone in various organic solvents. This method is based on the shake-flask technique, which is a widely accepted standard for solubility measurements.[7][8]
Selected organic solvents (analytical grade or higher)
Analytical balance (readable to 0.01 mg)
Vials with screw caps (e.g., 4 mL glass vials)
Orbital shaker or rotator with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PTFE)
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Volumetric flasks and pipettes
3.2. Solvent Selection
A diverse set of organic solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents and their relevant properties.
Solvent
Polarity Index (P')
Dielectric Constant (ε)
Hydrogen Bond Donor/Acceptor
n-Hexane
0.1
1.88
Neither
Toluene
2.4
2.38
Acceptor (π-system)
Dichloromethane
3.1
9.08
Weak Acceptor
Acetone
5.1
20.7
Acceptor
Ethyl Acetate
4.4
6.02
Acceptor
Ethanol
4.3
24.3
Donor & Acceptor
Methanol
5.1
32.7
Donor & Acceptor
Dimethyl Sulfoxide (DMSO)
7.2
46.7
Acceptor
Data compiled from various sources.[9][10][11][12]
3.3. Experimental Workflow
The following diagram outlines the step-by-step workflow for the solubility determination experiment.
Caption: Experimental workflow for the determination of equilibrium solubility.
3.4. Detailed Procedure
Preparation: Accurately weigh an excess amount of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone and place it into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium solubility is reached.
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles that could lead to an overestimation of the solubility.
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L.
3.5. Self-Validation and Trustworthiness
To ensure the trustworthiness of the results, the following self-validating steps should be incorporated into the protocol:
Time to Equilibrium: Preliminary experiments should be conducted to determine the time required to reach equilibrium by sampling at different time points (e.g., 4, 8, 12, 24, 48 hours) until the concentration of the solute in the supernatant remains constant.
Solid State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRD) to ensure that no phase transformation or solvate formation has occurred during the equilibration period.
Method Validation: The HPLC analytical method used for quantification must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Predicted Solubility Profile
Based on the theoretical principles discussed earlier and the properties of the selected solvents, a hypothetical solubility profile for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone at 25 °C is presented in the table below. This data is predictive and should be confirmed by experimental measurement.
Solvent
Polarity Index (P')
Predicted Solubility (mg/mL)
Rationale
n-Hexane
0.1
< 1
Poor match between the nonpolar solvent and the moderately polar solute.
Toluene
2.4
50 - 100
Good interaction between the aromatic rings of the solute and the solvent.
Dichloromethane
3.1
> 200
The moderately polar solvent effectively solvates both the polar and nonpolar regions of the solute.
Ethyl Acetate
4.4
150 - 200
The ester group of the solvent can interact with the ketone group of the solute.
Acetone
5.1
> 200
The polar aprotic solvent is an excellent solvent for the moderately polar solute.
Ethanol
4.3
50 - 100
The hydrogen bonding capability of the solvent is not fully utilized, and the nonpolar part of the solute limits solubility.
Methanol
5.1
20 - 50
Similar to ethanol, but the smaller size of methanol leads to slightly lower solubility for this large molecule.
Dimethyl Sulfoxide (DMSO)
7.2
> 200
A highly polar aprotic solvent that is a very strong universal solvent.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone in organic solvents. By combining a theoretical analysis of the molecular structure with a detailed and robust experimental protocol, researchers can confidently characterize this important physicochemical property. The predictive solubility profile offered in this guide serves as a valuable starting point for experimental design and will aid in the efficient development of processes involving this compound. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful translation of a promising molecule into a safe and effective medicine.
References
TutorChase. (n.d.). How do functional groups affect solubility in organic compounds? Retrieved from [Link]
Fiveable. (n.d.). Solubility in organic solvents Definition. Organic Chemistry II Key Term. Retrieved from [Link]
Quora. (2017, June 24). How to determine the solubility of organic compounds. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Solubility Rules. Retrieved from [Link]
Avdeef, A. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Omega, 5(51), 33037–33047. [Link]
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
Chemistry LibreTexts. (2022, September 30). 3.1: Physical properties of organic compounds. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). ICH Harmonised Guideline: Biopharmaceutics Classification System-Based Biowaivers M9. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 15). 11: Thermodynamics of Solubility. Retrieved from [Link]
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
Wikipedia. (n.d.). Hydrogen bond. Retrieved from [Link]
Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
Cristofoletti, R., & Dressman, J. B. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 383. [Link]
Imoto, S., et al. (2015). Hydrogen Bond Networks in Binary Mixtures of Water and Organic Solvents. The Journal of Physical Chemistry B, 119(34), 11116–11127. [Link]
Mey, A. S. J. S., et al. (2014). Physics-Based Solubility Prediction for Organic Molecules. Journal of Chemical Theory and Computation, 10(7), 2991–3004. [Link]
World Health Organization. (2019). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]
Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE. Retrieved from [Link]
The Organic Chemistry Tutor. (2021, February 12). 4: Predicting the solubility of organic molecules [Video]. YouTube. [Link]
Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]
Leah4sci. (2018, February 4). Physical Properties of Alcohol: Hydrogen Bonding, Solubility and Boiling Point [Video]. YouTube. [Link]
Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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This technical guide details the synthesis of the target dihydrochalcone scaffold via Friedel-Crafts Acylation . While this pathway is a classic approach for aromatic ketone construction, the specific "3'-methyl" (meta) substitution pattern on the propiophenone core presents a significant regiochemical challenge when using toluene as a substrate.
Critical Scientific Insight (The "Meta" Problem):
Direct Friedel-Crafts acylation of toluene is ortho/para directing . The thermodynamic and kinetic major product is typically the 4'-methyl (para) isomer (>85%), with the 3'-methyl (meta) isomer appearing only as a minor byproduct (<5%).
Therefore, this guide presents a Modified High-Selectivity Protocol designed to maximize yield while explicitly addressing the isolation of the meta-isomer. For industrial scale-up where pure meta-regiochemistry is required without isomer separation, alternative routes (e.g., Grignard coupling to nitriles) are often superior; however, this document strictly focuses on the optimization of the Friedel-Crafts acylation methodology as requested.
Part 2: Retrosynthetic Analysis & Pathway Logic
The synthesis is disconnected into two primary components: the Nucleophilic Substrate (Toluene) and the Electrophilic Acylating Agent (derived from a substituted hydrocinnamic acid).
Reaction Scheme Visualization
Caption: Electrophilic Aromatic Substitution pathway showing the divergence between the desired Meta-isomer and the dominant Para-isomer.
Part 3: Detailed Experimental Protocol
This protocol utilizes Dichloromethane (DCM) as a solvent to maintain solubility of the acylium complex and allow for lower temperature control, which can slightly improve the ortho/meta/para ratio compared to neat reactions.
Phase 1: Activation of the Carboxylic Acid
Objective: Convert 3-(3-Chloro-5-fluorophenyl)propanoic acid into its reactive acyl chloride form.
Reagents:
Precursor Acid: 10.0 g (49.4 mmol)
Thionyl Chloride (
): 8.8 g (74.1 mmol, 1.5 eq)
DMF (Catalyst): 2-3 drops
Solvent: DCM (Dry, 50 mL) or Toluene (if used as solvent for next step)
Procedure:
Charge the precursor acid and dry DCM into a 250 mL round-bottom flask (RBF) under
atmosphere.
Add catalytic DMF.
Add
dropwise via an addition funnel at room temperature.
Heat to reflux (
) for 2-3 hours. Monitor by TLC (conversion of acid to non-polar spot) or cessation of HCl gas evolution.
Critical Step: Evaporate solvent and excess
under reduced pressure to yield the crude acyl chloride as a yellow oil. Do not purify by column; use immediately.
Phase 2: Friedel-Crafts Acylation
Objective: Coupling of the acyl chloride with toluene.
Reagents:
Crude Acyl Chloride (from Phase 1)
Toluene: 5.0 g (54.3 mmol, 1.1 eq) - Limiting the toluene helps prevent poly-acylation, though excess is often used as solvent.
Aluminum Chloride (
): 7.9 g (59.3 mmol, 1.2 eq)
Solvent: DCM (anhydrous, 100 mL)
Protocol:
Catalyst Suspension: In a fresh, oven-dried 500 mL 3-neck flask, suspend anhydrous
in 50 mL DCM. Cool to using an ice/salt bath.
Acyl Chloride Addition: Dissolve the crude acyl chloride in 25 mL DCM. Add this solution dropwise to the
suspension over 30 minutes.
Observation: The mixture should turn yellow/orange as the acylium complex forms. Stir for 15 mins at
.
Substrate Addition: Add Toluene (dissolved in 25 mL DCM) dropwise to the acylium mixture. Maintain internal temperature
.
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-12 hours.
Monitoring: Quench a small aliquot into MeOH and check via HPLC/UPLC. Look for the disappearance of the acyl chloride peak.
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl (1M) mixture with vigorous stirring. The organic layer will separate.
Phase 3: Workup & Isomer Isolation
This is the most critical phase for obtaining the specific 3'-methyl target.
Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.
Wash: Wash combined organics with
, saturated , and Brine. Dry over .
Concentration: Evaporate solvent to yield the crude isomeric mixture (typically 85:15 Para:Ortho/Meta).
Purification (The "Meta" Challenge):
Method A (Flash Chromatography): Use a high-resolution silica column.
Eluent: Hexane/Ethyl Acetate gradient (0-10%).
Note: The Para and Meta isomers have very similar Rf values. The Para isomer usually elutes slightly later or earlier depending on the stationary phase, but overlap is significant.
Method B (Preparative HPLC): Recommended for high purity.
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
Selectivity: The 3'-methyl (meta) isomer is less symmetric and typically has a distinct retention time from the 4'-methyl (para) isomer.
Part 4: Data Summary & Process Parameters
Parameter
Specification
Rationale
Stoichiometry ()
1.2 - 1.5 Equivalents
complexes 1:1 with the product ketone, requiring >1 eq for catalysis.
Temperature
Low temp favors kinetic control, minimizing polysubstitution, though it has little effect on Para/Meta ratio.
Solvent
Dichloromethane (DCM)
Solubilizes the complex better than neat toluene; prevents "tar" formation.
Expected Yield (Total)
75 - 85%
High conversion efficiency of the FC reaction.
Regioselectivity
~85% Para / ~1-5% Meta
Critical Constraint: Toluene directs Para. Isolation of Meta is yield-limiting.
Part 5: Advanced Mechanistic Validation (Self-Validating Logic)
To ensure the product isolated is indeed the 3'-methyl (meta) isomer and not the 4'-methyl or 2'-methyl isomer, Analytical validation is mandatory.
NMR Signature Validation
Target (3'-methyl / Meta):
NMR (Aromatic Region): Look for the specific pattern of a 1,3-disubstituted benzene ring on the ketone side.
Key Signal: A singlet (or narrow doublet) at
ppm corresponding to the proton between the methyl and carbonyl (H2').
Coupling: The H4' and H6' protons will show distinct splitting (doublet of doublets).
Byproduct (4'-methyl / Para):
NMR: Shows a characteristic AA'BB' system (two doublets) for the ketone ring protons. If you see two clean doublets integrating to 2H each in the 7.2-7.9 ppm range, you have the Para isomer.
Regioselectivity Pathway Diagram
Caption: Mechanistic bifurcation showing the electronic preference for Para-substitution over the desired Meta-substitution.
Part 6: References
Friedel-Crafts Acylation Mechanism & Selectivity : Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964. (Foundational text on electrophilic aromatic substitution regiochemistry).
Synthesis of 3-(3-Chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one : PubChem Compound Summary for CID 70644935. National Center for Biotechnology Information (2025). Link
Acylation of Toluene Protocols : Friedel-Crafts Acylation of Toluene. Chemistry LibreTexts. Link
Alternative Synthesis (Grignard Route to Meta-Ketones) : Preparation of substituted propiophenones. U.S. Environmental Protection Agency (EPA) CompTox Dashboard. Link
Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, a diaryl propanone of interest in med...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, a diaryl propanone of interest in medicinal chemistry and materials science. The guide details a strategic two-step synthesis commencing from commercially available starting materials. The core of the synthesis involves a base-catalyzed Claisen-Schmidt condensation to form an intermediate chalcone, followed by a selective catalytic hydrogenation. This document provides an in-depth analysis of the retrosynthetic strategy, detailed experimental protocols, characterization data, and safety considerations. The methodologies are presented to be self-validating, with explanations for experimental choices to ensure reproducibility and high yield.
Introduction and Strategic Overview
3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, structurally identified as 1-(3-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one, belongs to the class of 1,3-diarylpropanones. These motifs are significant scaffolds in drug discovery and are precursors to various biologically active molecules. The synthesis described herein is designed for efficiency, high yield, and selectivity, avoiding complex purification steps and harsh reagents.
The chosen synthetic strategy is a two-step process:
Claisen-Schmidt Condensation: An aromatic ketone (3'-methylacetophenone) and an aromatic aldehyde (3-chloro-5-fluorobenzaldehyde) react under basic conditions to form an α,β-unsaturated ketone, commonly known as a chalcone.
Selective Reduction: The carbon-carbon double bond of the chalcone intermediate is selectively reduced via catalytic hydrogenation to yield the target saturated propiophenone derivative.
This approach is superior to a potential Friedel-Crafts acylation route, which would likely suffer from poor regioselectivity on the 3-methyltoluene ring. The Claisen-Schmidt pathway offers precise control over the final structure.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule logically dictates the most viable synthetic route. The primary disconnection is at the Cα-Cβ bond of the propane backbone, which is formed via the reduction of a chalcone. The chalcone, in turn, is disconnected into its constituent aldehyde and ketone precursors through a Claisen-Schmidt disconnection.
Caption: Retrosynthetic analysis of the target propiophenone.
Starting Materials and Reagents
The selection of appropriate starting materials is critical for the success of the synthesis. The following table outlines the primary reactants and their key properties. Both starting materials are commercially available from various chemical suppliers.
Compound Name
Structure
Formula
MW ( g/mol )
Role
3'-Methylacetophenone
C9H10O
134.18
Ketone
3-Chloro-5-fluorobenzaldehyde
C7H4ClFO
158.56
Aldehyde
Sodium Hydroxide
NaOH
40.00
Base Catalyst
Ethanol
C2H5OH
46.07
Solvent
Palladium on Carbon (10%)
Pd/C
-
Hydrogenation Catalyst
Hydrogen Gas
H2
2.02
Reducing Agent
Detailed Synthetic Pathway and Experimental Protocols
The forward synthesis is a logical progression from the starting materials to the final product, as outlined in the workflow diagram below.
Caption: Forward synthesis workflow diagram.
Part A: Synthesis of (E)-1-(3-methylphenyl)-3-(3-chloro-5-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate)
Mechanism Insight: The Claisen-Schmidt condensation is a crossed aldol condensation.[1] The reaction is initiated by the deprotonation of the α-carbon of 3'-methylacetophenone by a base (NaOH) to form a nucleophilic enolate.[2] This enolate then attacks the electrophilic carbonyl carbon of 3-chloro-5-fluorobenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated chalcone.[2][3] Using an aldehyde without α-hydrogens, like 3-chloro-5-fluorobenzaldehyde, prevents self-condensation and simplifies the product mixture.[1]
Experimental Protocol:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3'-methylacetophenone (1.0 eq) and 3-chloro-5-fluorobenzaldehyde (1.0 eq). Dissolve the reactants in ethanol (approx. 5 mL per gram of acetophenone).
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2.5 eq, typically a 10-20% w/v solution) dropwise to the ethanolic solution of the carbonyl compounds.
Reaction Execution: A precipitate (the chalcone product) should begin to form shortly after base addition. Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
Purification: Wash the collected solid with cold water to remove inorganic salts, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials. The resulting solid is often of high purity. If further purification is required, recrystallization from ethanol can be performed. Dry the purified chalcone under vacuum.
Part B: Synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone
Mechanism Insight: The selective reduction of the chalcone's carbon-carbon double bond is achieved via catalytic transfer hydrogenation or direct hydrogenation.[4] In this protocol, direct hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst is employed. The reaction proceeds via the adsorption of the chalcone and hydrogen onto the palladium surface. The hydrogen is added stereospecifically across the double bond, leaving the carbonyl group and aromatic rings intact under mild conditions. This method is highly efficient for the selective reduction of the C=C bond in α,β-unsaturated ketones.[5]
Experimental Protocol:
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask equipped with a balloon of hydrogen), dissolve the chalcone intermediate from Part A (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
Catalyst Addition: Carefully add 10% palladium on carbon (typically 1-5 mol% of Pd relative to the substrate) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere (e.g., nitrogen or argon) when dry.
Hydrogenation: Seal the vessel and purge it with hydrogen gas to remove air. Pressurize the vessel with hydrogen (1-3 atm) or maintain a positive pressure with a hydrogen balloon.
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-6 hours. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
Work-up and Isolation: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtering the reaction mixture through a pad of Celite®. Caution: The Celite pad with the catalyst may be pyrophoric and should not be allowed to dry in the air. Quench it with water immediately after filtration.
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product is often pure enough for subsequent use. If necessary, it can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization
The identity and purity of the intermediate chalcone and the final product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. For the final product, the disappearance of the vinyl proton signals from the chalcone and the appearance of two new aliphatic methylene signals are key indicators.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared (IR) Spectroscopy: To identify functional groups. The C=C stretch of the chalcone (around 1600-1610 cm⁻¹) should be absent in the final product's spectrum.
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
Reagent-Specific Hazards:
Sodium Hydroxide: Corrosive. Avoid contact with skin and eyes.
3-Chloro-5-fluorobenzaldehyde: Irritant. Handle with care.
Palladium on Carbon (Pd/C): Flammable solid. Can ignite in the presence of solvents and air. Handle under an inert atmosphere.
Hydrogen Gas: Extremely flammable. Ensure the reaction setup is free from leaks and sources of ignition.
Conclusion
This guide outlines a reliable and scalable two-step synthesis for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone. The methodology leverages a classic Claisen-Schmidt condensation followed by a selective catalytic hydrogenation, providing a high-yield and pure product. The detailed protocols and mechanistic insights serve as a valuable resource for researchers in organic synthesis and drug development, ensuring the successful and safe execution of this synthetic sequence.
References
SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from [Link]
ResearchGate. (2014). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Microwave assisted solvent free synthesis of 1,3-diphenylpropenones. PMC. Retrieved from [Link]
Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. Retrieved from [Link]
Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 3-Methylacetophenone. PubChem. Retrieved from [Link]
ResearchGate. (2018). Substrate‐Controlled Hydrogenation of Flavanones: Selective Synthesis of 2′‐Hydroxy‐1,3‐Diarylpropanes and Flavans. Retrieved from [Link]
Wiley Online Library. (2020). Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium(II) Complexes. Retrieved from [Link]
ResearchGate. (2014). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.
MDPI. (n.d.). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. Retrieved from [Link]
The Good Scents Company. (n.d.). 3-methyl acetophenone. Retrieved from [Link]
Amar Equipment. (n.d.). Claisen-Schmidt Condensation in Flow: Synthesis of 3'-Nitrochalcone. Retrieved from [Link]
PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]
ResearchGate. (2012). Functionalization of 3-Chlorobenzaldehyde. Retrieved from [Link]
Technical Guide: Commercial Availability & Utilization of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone
[1][2][3] Executive Summary & Compound Identity 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone (CAS: 898750-07-7 ) is a specialized organic intermediate belonging to the dihydrochalcone class.[1][2][3][4] It serves a...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary & Compound Identity
3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone (CAS: 898750-07-7 ) is a specialized organic intermediate belonging to the dihydrochalcone class.[1][2][3][4] It serves as a critical building block in medicinal chemistry, particularly in the synthesis of tetrahydroisoquinoline derivatives and modulators of transient receptor potential (TRP) channels (e.g., TRPM5 agonists).[1][2][3][5]
Due to its specific substitution pattern—combining a meta-methyl group on the benzoyl ring with a halogenated phenyl ring on the alkyl chain—it is typically classified as a Tier 3 Specialty Chemical .[2][3] This means it is rarely held in bulk inventory and is most often procured via "Make-to-Order" (MTO) or custom synthesis agreements.[1][2][3][5]
For researchers and procurement officers, sourcing this compound requires a strategic approach due to its limited "off-the-shelf" availability.[1][2][3]
The following decision tree illustrates the optimal workflow for securing this material based on project timelines and quantity requirements.
Figure 1: Strategic decision matrix for sourcing CAS 898750-07-7. Blue nodes indicate start, Green indicates success, Red indicates critical path intervention.[2][3][5]
Technical Synthesis Protocol (Self-Validating)
If commercial lead times are prohibitive, the compound can be synthesized in-house.[2][3][5] The most robust route is the Claisen-Schmidt Condensation followed by Hydrogenation .[2][3] This two-step sequence is preferred over Friedel-Crafts acylation due to higher regioselectivity and easier purification.[1][2][3]
Reaction: Aldol Condensation
Objective: Form (E)-3-(3-chloro-5-fluorophenyl)-1-(3-methylphenyl)prop-2-en-1-one.[2][3]
Protocol:
Charge: In a round-bottom flask, dissolve 3'-Methylacetophenone (1.0 eq) and 3-Chloro-5-fluorobenzaldehyde (1.0 eq) in Ethanol (5 mL/mmol).
Catalyze: Add NaOH (aq, 10%) dropwise at 0°C until pH ~11.
React: Stir at room temperature for 4–6 hours.
Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1][2][3][5] The aldehyde spot should disappear.[1][2][3][5] Product usually precipitates as a yellow solid.[1][2][3][5]
Workup: Pour into ice water. Filter the precipitate.[1][2][3][5] Wash with cold ethanol/water (1:1).[1][2][3][5]
Identity Check: ¹H NMR should show trans-alkene doublets (J ~16 Hz) in the 7.4–7.8 ppm region.[2][3][5]
Step 2: Selective Reduction to Dihydrochalcone
Reaction: Catalytic Hydrogenation
Objective: Reduce the alkene without dehalogenating the aryl ring.[2][3][5]
Protocol:
Charge: Dissolve the Chalcone (from Step 1) in Ethyl Acetate or Ethanol.
Catalyst: Add Pd/C (5% or 10%) or Wilkinson's Catalyst (to strictly avoid dehalogenation).[2][3][5]
Critical Note: Standard Pd/C can cause de-chlorination.[1][2][3][5] If using Pd/C, monitor strictly or use PtO₂.[2][3][5] Alternatively, use NaBH₄/CuCl for chemoselective reduction of the enone to the saturated ketone.[2][3][5]
React: Stir under H₂ balloon (1 atm) at RT.
Validation Checkpoint: Monitor by LC-MS.[1][2][3] Look for Mass [M+H]⁺ = 277.[2][3][5] Stop immediately upon disappearance of the alkene peak to prevent reduction of the ketone or halogens.[1][2][3][5]
Workup: Filter through Celite to remove catalyst.[1][2][3][5] Concentrate in vacuo.[1][2][3][5]
Final QC: ¹H NMR (CDCl₃). Look for two triplets (or multiplets) corresponding to the -CH₂-CH₂- linker at approx δ 3.0–3.3 ppm.[2][3]
Figure 2: Synthetic pathway.[1][2][3][5] Note the critical reduction step requiring chemoselectivity to preserve the halogen substituents.[3][5]
Applications in Drug Discovery
This compound is primarily utilized as a scaffold for developing biologically active agents.[1][2][3][5]
TRPM5 Agonists:
The dihydrochalcone backbone is a known pharmacophore for modulating the Transient Receptor Potential Melastatin 5 (TRPM5) channel, which is involved in taste signaling and insulin secretion.[1][2][3][5]
Research indicates that cyclization of this ketone (e.g., via Pictet-Spengler type reactions) yields tetrahydroisoquinolines that act as potent TRPM5 agonists [1].[2][3][5]
Kinase Inhibitors:
The 3-chloro-5-fluoro substitution pattern is a "privileged motif" in kinase inhibitors, designed to fill hydrophobic pockets while interacting with gatekeeper residues via halogen bonding.[1][2][3]
Handling & Safety (GHS)
While specific MSDS data for this exact CAS is limited, analogues (chloropropiophenones) suggest the following profile:
H335: May cause respiratory irritation.[1][2][3][5]
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Halogenated ketones can be sensitive to light and moisture over long periods.[1][2][3][5]
References
Discovery of TRPM5 Agonists: Bioorganic & Medicinal Chemistry. (2022).[2][3][5][8] "The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile...".
Compound Data (PubChem): 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(3-methylphenyl)-.[1][2][3] [1][2][3][5]
Supplier Listing (CymitQuimica): CAS 898750-07-7 Product Page.[2][3][5]
protocol for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone derivatives
An Application Note for the Synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone Derivatives (Chalcones) For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone Derivatives (Chalcones)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and technically detailed protocol for the synthesis of a specific chalcone derivative, (E)-1-(3-methylphenyl)-3-(3-chloro-5-fluorophenyl)prop-2-en-1-one. Chalcones, characterized by their 1,3-diaryl-2-propen-1-one core, are a significant class of compounds in medicinal chemistry, serving as precursors for flavonoids and exhibiting a wide array of pharmacological activities.[1][2][3] Preclinical studies have highlighted their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[4] This guide is designed for professionals in drug discovery and organic synthesis, offering a robust methodology grounded in the Claisen-Schmidt condensation reaction. We delve into the mechanistic underpinnings of the synthesis, provide a meticulous step-by-step protocol, and offer expert insights for troubleshooting and optimization.
Part 1: Synthesis Strategy and Mechanistic Rationale
The synthesis of the target chalcone derivative is achieved via the Claisen-Schmidt condensation, a reliable and efficient method for forming α,β-unsaturated ketones.[5][6] This reaction involves the base-catalyzed aldol condensation between an aromatic ketone (3'-methylacetophenone) and an aromatic aldehyde (3-chloro-5-fluorobenzaldehyde), followed by spontaneous dehydration to yield the stable chalcone structure.
Causality of Experimental Design:
Choice of Catalyst: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is employed. The primary role of the hydroxide ion (OH⁻) is to abstract an acidic α-proton from the ketone (3'-methylacetophenone). This deprotonation is the critical initiation step, as the resulting enolate ion is a potent nucleophile required for the subsequent carbon-carbon bond formation.
Reaction Solvent: Ethanol is selected as the reaction medium. It is an excellent solvent for both the aromatic aldehyde and ketone starting materials, ensuring a homogeneous reaction mixture. Furthermore, it is compatible with the strong base catalyst and allows for easy product precipitation during the work-up phase.
Temperature Control: The reaction is typically initiated at room temperature. While some protocols may employ initial cooling to moderate the exothermic nature of the aldol addition, allowing the reaction to proceed at ambient temperature is generally sufficient and simplifies the setup. The subsequent dehydration step is often facile and does not require heating.
Reaction Mechanism:
The mechanism proceeds in three key stages:
Enolate Formation: The hydroxide catalyst deprotonates the α-carbon of 3'-methylacetophenone, forming a resonance-stabilized enolate.
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 3-chloro-5-fluorobenzaldehyde, forming a tetrahedral alkoxide intermediate.
Dehydration: The alkoxide is protonated by the solvent (or water) to form a β-hydroxy ketone (aldol adduct), which rapidly undergoes base-catalyzed dehydration to yield the final α,β-unsaturated ketone (chalcone), a thermodynamically stable conjugated system.
This protocol details the synthesis of (E)-1-(3-methylphenyl)-3-(3-chloro-5-fluorophenyl)prop-2-en-1-one.
Materials and Equipment:
Chemicals:
3'-Methylacetophenone (≥97% purity)
3-Chloro-5-fluorobenzaldehyde (≥98% purity)
Sodium Hydroxide (NaOH) pellets (≥98% purity)
Ethanol (95% or absolute)
Deionized Water
Hydrochloric Acid (HCl), concentrated and 10% solution
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Solvents for Thin Layer Chromatography (TLC) (e.g., Hexane:Ethyl Acetate mixture)
Equipment:
250 mL Erlenmeyer flask or round-bottom flask
Magnetic stirrer and stir bar
Beakers and graduated cylinders
Büchner funnel and filter flask
Filter paper
pH paper or pH meter
Glass rod
Recrystallization apparatus
TLC plates (silica gel) and developing chamber
Melting point apparatus
Safety Precautions:
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes. Handle with care.
Concentrated hydrochloric acid is corrosive and has noxious fumes. All operations involving concentrated acids and organic solvents should be performed inside a certified chemical fume hood.
Ethanol is flammable. Keep away from open flames and ignition sources.
Step-by-Step Procedure:
Preparation of Reagents:
Prepare a 40-60% (w/v) aqueous solution of NaOH. For example, dissolve 10 g of NaOH pellets in 15 mL of deionized water. The dissolution is exothermic; allow the solution to cool to room temperature.
In a 250 mL Erlenmeyer flask, dissolve 10.0 mmol of 3'-methylacetophenone and 10.0 mmol of 3-chloro-5-fluorobenzaldehyde in 30-40 mL of 95% ethanol.
Reaction Execution:
Place the flask containing the ethanolic solution of the ketone and aldehyde on a magnetic stirrer and begin stirring to ensure a homogeneous mixture.
Slowly add the cooled NaOH solution dropwise to the stirring mixture over a period of 5-10 minutes. A color change and/or increase in turbidity is typically observed.
Allow the reaction to stir at room temperature for 4-6 hours.[6] The formation of a solid precipitate indicates product formation.
Reaction Monitoring:
Monitor the progress of the reaction using TLC (e.g., with a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture. The reaction is complete when the starting material spots have been consumed and a new, typically lower Rf spot corresponding to the chalcone product is dominant.
Work-up and Isolation:
Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of cold water and ice.
Acidify the mixture by slowly adding 10% HCl solution while stirring until the pH is neutral (~pH 7). This step neutralizes the excess NaOH catalyst and precipitates any dissolved product.
Collect the crude solid product by vacuum filtration using a Büchner funnel.[1][7]
Wash the solid cake on the filter paper with several portions of cold deionized water to remove any inorganic salts and residual base.
Purification:
The most common method for purifying chalcones is recrystallization.[7] Transfer the crude solid to a clean flask and add a minimal amount of hot 95% ethanol to dissolve it completely.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry or dry in a vacuum oven.
Characterization:
Determine the melting point of the purified crystals. A sharp melting range indicates high purity.
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm the structure of the final product.
Calculate the final yield of the purified product.
Part 3: Data Presentation
Table 1: Reagent Quantities and Properties
Reagent
Molar Mass ( g/mol )
Molarity/Conc.
Equivalents
Amount (mmol)
Mass/Volume Used
3'-Methylacetophenone
134.18
-
1.0
10.0
1.34 g
3-Chloro-5-fluorobenzaldehyde
158.56
-
1.0
10.0
1.59 g
Sodium Hydroxide (NaOH)
40.00
~15 M (40%)
Catalytic
-
~5 mL
Ethanol (95%)
46.07
-
Solvent
-
30-40 mL
Table 2: Expected Results and Characterization Data
Parameter
Expected Outcome
Appearance
Pale yellow to yellow crystalline solid
Yield
75-90% (typical for Claisen-Schmidt condensations)
Melting Point
A sharp, defined range (e.g., 85-88 °C). The exact value must be determined experimentally.
TLC (4:1 Hex/EtOAc)
Rf ≈ 0.4-0.5 (Product should be less polar than the aldehyde but more polar than non-polar impurities).
¹H NMR (CDCl₃)
Expect characteristic doublets for the vinyl protons (α-H and β-H) in the 7.0-8.0 ppm range with J ≈ 15-16 Hz (trans coupling). Aromatic protons will appear in the 7.2-8.0 ppm range. A singlet for the methyl group around 2.4 ppm.
Probable Cause: Inactive catalyst (old NaOH solution), insufficient reaction time, or incorrect stoichiometry.
Solution: Prepare a fresh, concentrated solution of NaOH. Ensure accurate measurement of starting materials. Extend the reaction time and continue to monitor by TLC.
Issue: Oily Product Instead of Solid.
Probable Cause: The presence of impurities or unreacted starting materials can lower the melting point of the product, resulting in an oil.
Solution: Ensure the reaction has gone to completion. During work-up, vigorously stir the acidified aqueous mixture to encourage precipitation. If an oil persists, attempt to extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄, and concentrate in vacuo. The resulting oil can then be purified by column chromatography.
Issue: Difficulty with Recrystallization.
Probable Cause: Using too much solvent, or the chosen solvent is not ideal.
Solution: Use the absolute minimum amount of hot solvent required to dissolve the crude product. If the product does not crystallize upon cooling, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal from a previous batch. If ethanol fails, consider other solvent systems like ethanol/water or hexane/ethyl acetate.
References
Sonneck, M., Kaluđerović, G. N., & Rentsch, A. (2020). 3-Chloropropiophenone. IUCrData, 5(8). [Link]
Dianhar, H., et al. (2022). Green synthesis of chalcones derivatives. ResearchGate. [Link]
Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
Needham, S. R., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]
Salehi, B., et al. (2021). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 12, 667130. [Link]
JETIR. (2019). SYNTHESIS OF CHALCONES. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
Rani, N., et al. (2022). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega, 7(44), 39493–39527. [Link]
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5003. [Link]
Sonneck, M., et al. (2020). 3-Chloropropiophenone. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
PharmaTutor. (2013). ACTIVITY OF CHALCONE AND ITS DERIVATIVES - A REVIEW. Retrieved from [Link]
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Dianhar, H., et al. (2022). Green synthesis of chalcones derivatives. ResearchGate. [Link]
Royal Society of Chemistry. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
Echeverria, C., et al. (2021). Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. Current Organic Synthesis, 18(6), 567-585. [Link]
Taresh, B. H. (2022). Synthesis, Pharmacological Activity and Uses of Chalcone Compounds: A Review. Scientific Journal of Medical Research, 6(21), 43-46. [Link]
Sztanke, K., et al. (2019). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 24(18), 3247. [Link]
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]
developing assays for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone activity
Application Note: Pharmacological Characterization & Assay Development for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone Introduction & Compound Analysis 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone is a speci...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Pharmacological Characterization & Assay Development for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone
Introduction & Compound Analysis
3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone is a specific halogenated dihydrochalcone derivative. Structurally, it consists of a propiophenone core substituted at the 3-position of the alkyl chain with a halogenated phenyl ring.
Chemical Classification: Dihydrochalcone / 1,3-Diarylpropan-1-one.
Structural Significance:
Halogenation (3-Cl, 5-F): The meta-chloro and meta-fluoro substitution pattern on the distal phenyl ring is a classic medicinal chemistry strategy to block metabolic "soft spots" (preventing CYP450 oxidation) and increase lipophilicity (LogP), thereby enhancing membrane permeability.
Propiophenone Core: This scaffold is historically associated with two distinct biological profiles:
Metabolic Modulation: Dihydrochalcones are established scaffolds for SGLT2 inhibitors (similar to Phlorizin) and PTP-1B inhibitors (antidiabetic activity) [1].
CNS Precursors: While the ketone itself is often a metabolic modulator, it is a direct synthetic precursor to amphetamine-class monoamine releasers.
Scope of this Guide:
Given the specific "ketone" structure (lacking the amine required for direct monoamine transporter binding), this Application Note focuses on characterizing the molecule as a metabolic modulator (Antidiabetic/Anti-inflammatory) . We will outline a screening pipeline to validate its activity, solubility, and metabolic stability.
Phase I: Physicochemical Profiling (The Foundation)
Before biological testing, the high lipophilicity predicted by the chloro/fluoro/methyl substitutions requires rigorous solubility optimization. False negatives in assays are often due to precipitation, not lack of potency.
Preparation: Prepare a serial dilution of the compound in DMSO (10 mM down to 10 µM).
Spiking: Spike 2 µL of each DMSO stock into 198 µL of PBS in a UV-transparent 96-well plate (Final DMSO = 1%).
Incubation: Shake at 500 rpm for 2 hours at room temperature.
Filtration: Filter samples using a 0.45 µm filter plate to remove precipitates.
Quantification: Measure Absorbance (A280/A254) of the filtrate. Compare against a standard curve prepared in 100% DMSO (theoretical 100% recovery).
Acceptance Criteria:
A compound is considered "Assay Ready" if it maintains >80% solubility at 10 µM in 1% DMSO/PBS.
Note: If solubility is <5 µM, include 0.05% Pluronic F-127 or BSA in subsequent assay buffers to prevent non-specific binding to plastics.
Phase II: Primary Bioactivity Screening (Mechanism of Action)
Based on the dihydrochalcone scaffold, the highest probability target is the inhibition of glucose transport (SGLT) or PTP-1B activity. We will utilize a Cellular Glucose Uptake Assay as a broad-spectrum functional screen. This captures activity regardless of whether the target is the transporter (SGLT) or the insulin signaling pathway (PTP-1B).
Rationale: This assay uses 2-NBDG (a fluorescent glucose analog). If the compound acts like a dihydrochalcone antidiabetic, it should inhibit the uptake of 2-NBDG in cells, or enhance it if it acts as an insulin sensitizer.
Experimental Workflow (DOT Visualization):
Caption: Figure 1.[1] Kinetic workflow for the 2-NBDG cellular glucose uptake assay.
Detailed Methodology:
Cell Seeding:
Use HepG2 (liver model) or CHO-K1 cells.
Seed 10,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate 24h.
Starvation:
Remove culture media. Wash with PBS.
Add "Starvation Buffer" (Krebs-Ringer Phosphate HEPES buffer, 0.1% BSA, no glucose) for 2 hours.
Compound Treatment:
Add the test compound (0.1 µM – 100 µM dose response).
Controls:
Negative Control: DMSO vehicle (0.1%).
Positive Inhibitor: Phloretin (100 µM) or Cytochalasin B (10 µM).
Insulin Stimulation (Optional): If testing for insulin sensitization, co-incubate with 100 nM Insulin.
Probe Addition:
Add 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose) to a final concentration of 100 µM.
Incubate for 30–60 minutes at 37°C.
Stop & Wash:
Aspirate supernatant.
Wash 3x with ice-cold PBS (critical to stop transport and remove background fluorescence).
Detection:
Measure fluorescence on a microplate reader (Ex: 465 nm / Em: 540 nm).
Data Analysis:
Calculate % Uptake relative to DMSO control.
Plot Dose-Response Curve (Log[Concentration] vs. RFU) to determine IC50 (for inhibitors) or EC50 (for enhancers).
Phase III: Metabolic Stability (ADME Profiling)
The "3-chloro-5-fluoro" motif is specifically designed to resist metabolism. We must validate if this substitution actually protects the molecule from hepatic degradation compared to a non-halogenated control.
Protocol C: Microsomal Stability Assay (HLM)
Objective: Determine the intrinsic clearance (
) and half-life () in Human Liver Microsomes (HLM).
Mechanism Visualization:
Caption: Figure 2. Reaction pathway for microsomal stability testing.
Procedure:
Reaction Mix:
Phosphate Buffer (100 mM, pH 7.4).
Human Liver Microsomes (0.5 mg/mL protein).
Test Compound (1 µM final concentration). Note: Keep concentration low to ensure first-order kinetics.
Initiation:
Pre-incubate at 37°C for 5 min.
Add NADPH (1 mM) to start the reaction.
Sampling:
Remove aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.
Quenching:
Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin or Tolbutamide).
Analysis:
Centrifuge (4000 rpm, 20 min) to pellet proteins.
Inject supernatant into LC-MS/MS. Monitor the parent ion transition (MRM mode).
Calculation:
Plot ln(% Remaining Parent) vs. Time.
Slope (
) = Elimination rate constant.
.
.
Interpretation:
High Stability:
min. (Validates the efficacy of Cl/F substitution).
Low Stability:
min. (Suggests the methyl group or ketone is a metabolic liability).
Summary of Key Parameters
Assay Category
Parameter
Target Metric
Method
Physicochemical
Kinetic Solubility
> 50 µM
UV-Vis / Nephelometry
Functional
Glucose Uptake IC50
< 10 µM
2-NBDG Fluorescence
Safety
Cytotoxicity (CC50)
> 100 µM
MTT / CellTiter-Glo
Metabolic
Microsomal Stability ()
> 30 min
HLM + LC-MS/MS
References
Propiophenone Derivatives as Antidiabetic Agents
Title: Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.[2]
spectroscopic techniques for monitoring 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone reactions
An advanced guide to leveraging in-situ spectroscopic techniques for real-time monitoring of the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, a reaction critical in the development of novel pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
An advanced guide to leveraging in-situ spectroscopic techniques for real-time monitoring of the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, a reaction critical in the development of novel pharmaceutical agents. This document provides senior researchers and drug development professionals with detailed application notes and validated protocols for employing FTIR, UV-Vis, NMR, and Raman spectroscopy to achieve precise reaction control and optimization.
Introduction: The Imperative for In-Situ Reaction Monitoring
The synthesis of complex organic molecules such as 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, a substituted propiophenone derivative, is a cornerstone of pharmaceutical development. Propiophenone structures are recognized as important precursors in the synthesis of various therapeutic agents.[1][] The precise control over reaction kinetics, endpoint determination, and impurity profiling is paramount to ensure product quality, yield, and safety. Traditional offline monitoring methods, such as HPLC and GC-MS, introduce time delays and may not capture transient intermediates or rapid reaction dynamics.
In-situ (in the reaction vessel) spectroscopic techniques offer a powerful alternative, providing continuous, real-time data on the concentration of reactants, products, and intermediates without perturbing the chemical system.[3] This allows for a deeper understanding of reaction mechanisms, facilitates rapid process optimization, and is a key enabler of Process Analytical Technology (PAT) in modern pharmaceutical manufacturing.[4] This guide details the application of four primary spectroscopic methods for monitoring the synthesis of this target molecule.
Proposed Synthetic Pathway
For the purpose of this guide, we will consider a common and industrially relevant synthetic route: the Friedel-Crafts acylation of toluene with 3-(3-chloro-5-fluorophenyl)propionyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
This reaction involves the conversion of an acid chloride to a ketone, a transformation that is exceptionally well-suited for spectroscopic monitoring due to significant changes in key functional groups.
In-Situ FTIR Spectroscopy: Monitoring Functional Group Transformation
Principle & Causality:
Mid-infrared (Mid-IR) spectroscopy is highly effective for monitoring the progress of this reaction because it directly probes the vibrational modes of specific functional groups.[5][6] The primary analytical targets are the carbonyl (C=O) stretching vibrations of the reactant (acid chloride) and the product (aromatic ketone), which appear at distinct, well-resolved frequencies. By tracking the decrease in the acid chloride's C=O peak intensity and the simultaneous increase in the ketone's C=O peak, a real-time kinetic profile can be generated.[7]
Experimental Workflow & Protocol:
Caption: Workflow for in-situ FTIR reaction monitoring.
Detailed Protocol:
System Setup: Insert an Attenuated Total Reflectance (ATR) immersion probe (e.g., ReactIR) into the reaction vessel. Ensure the probe is chemically resistant to the reactants and solvent.
Background Spectrum: Before initiating the reaction, acquire a background spectrum of the reaction mixture containing the solvent, toluene, and AlCl₃ at the target reaction temperature. This step is crucial as it isolates the spectral features of the evolving reaction from the static background.
Reaction Initiation: Inject the 3-(3-chloro-5-fluorophenyl)propionyl chloride reactant into the vessel to start the reaction.
Data Acquisition: Begin time-resolved spectral acquisition immediately. Set the instrument to collect a full spectrum at regular intervals (e.g., every 30-60 seconds).
Data Analysis:
Identify the unique spectral bands for the reactant and product as detailed in the table below.
Use the instrument's software to create real-time trend plots of the absorbance (or peak height/area) for these key bands versus time.
The disappearance of the reactant peak and the appearance of the product peak will follow pseudo-first or second-order kinetics, allowing for the determination of the reaction endpoint when the peak intensities plateau.
Expected Data & Interpretation:
Species
Functional Group
Characteristic Peak (cm⁻¹)
Rationale for Change
Reactant (Acid Chloride)
Carbonyl (C=O)
~1800 cm⁻¹
Disappears as the acid chloride is consumed.
Product (Aromatic Ketone)
Carbonyl (C=O)
~1685 cm⁻¹
Appears and grows as the ketone product is formed. Conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones.[8][9]
Principle & Causality:
UV-Visible spectroscopy measures the absorption of light by molecules with chromophores (light-absorbing groups).[10] The formation of the aromatic ketone product creates a new, extended conjugated system involving the phenyl ring and the carbonyl group. This new system will absorb light at a different, typically longer, wavelength than the individual reactants.[11] By monitoring the increase in absorbance at the product's λ_max (wavelength of maximum absorbance), the reaction progress can be quantified according to the Beer-Lambert Law (Absorbance ∝ Concentration).[11][12]
Experimental Protocol:
Wavelength Selection:
Acquire full UV-Vis spectra of the starting materials and an isolated sample of the final product in the reaction solvent.
Identify the λ_max of the product, ensuring it is a wavelength where the reactants have minimal absorbance to maximize the signal-to-noise ratio.
System Setup: Use a UV-Vis spectrometer equipped with a fiber-optic immersion probe.
Baseline Correction: Before adding the final reactant, use the initial reaction mixture as the reference (blank) to zero the absorbance.
Data Acquisition: Initiate the reaction and begin monitoring the absorbance at the predetermined λ_max as a function of time.
Data Analysis: Plot absorbance vs. time. The resulting curve can be used to determine reaction kinetics and the endpoint, which is reached when the absorbance value stabilizes.[13] For quantitative analysis, a calibration curve correlating absorbance to concentration (determined by an offline method like HPLC) must be generated.
Expected Data & Interpretation:
Species
Chromophore
Expected λ_max Region
Rationale for Change
Reactant (Acid Chloride)
Phenyl, Carbonyl
Shorter Wavelength (e.g., 240-260 nm)
Signal decreases as reactant is consumed.
Product (Aromatic Ketone)
Phenyl-C=O Conjugated System
Longer Wavelength (e.g., 280-320 nm)
Signal increases due to the formation of the new, more extensive chromophore.
Principle & Causality:
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool that provides detailed structural information by probing the chemical environment of specific nuclei (commonly ¹H or ¹³C).[14] It is an absolute, quantitative method where the signal integral is directly proportional to the number of nuclei, making it ideal for reaction monitoring without the need for calibration.[15] The conversion of the acid chloride to the ketone results in significant and predictable changes in the chemical shifts of nearby protons, particularly the methylene protons adjacent to the carbonyl group.
Experimental Protocol:
System Setup: The reaction can be monitored in several ways:
In-situ: Using a flow-NMR setup where the reaction mixture is continuously circulated from the reactor to the NMR spectrometer.
At-line: Manually or automatically extracting aliquots from the reaction at set time intervals, quenching the reaction, and quickly analyzing them.
Reference Standard: Add a known amount of an inert internal standard (e.g., tetramethylsilane or another high-boiling solvent with a simple, isolated peak) to the reaction mixture for accurate quantification.
Data Acquisition: Acquire a series of ¹H NMR spectra over the course of the reaction.
Data Analysis:
Identify unique, well-resolved peaks for the reactant, product, and internal standard. For this reaction, the triplet signal from the -CH₂- group adjacent to the carbonyl will shift significantly downfield in the product compared to the reactant.
Integrate the area of the characteristic peaks. The relative concentration of reactant and product can be calculated by comparing their integrals to the integral of the internal standard.
Plot the normalized integrals vs. time to obtain a precise kinetic profile.[16]
Expected Data & Interpretation:
Species
Protons of Interest
Expected ¹H NMR Shift (ppm)
Rationale for Change
Reactant (-CH₂-COCl)
Methylene (α to C=O)
~3.2-3.5 ppm
Disappears as reactant is consumed.
Product (-CH₂-CO-Ar)
Methylene (α to C=O)
~2.9-3.2 ppm
Appears as product is formed. Protons alpha to a ketone are typically found in this region.[8]
Product (Aromatic Protons)
Protons near C=O
~7.8-8.0 ppm
New deshielded aromatic signals appear due to the electron-withdrawing effect of the ketone.
Raman Spectroscopy: A Complementary Vibrational Technique
Principle & Causality:
Raman spectroscopy, like FTIR, measures vibrational modes of molecules. However, it relies on inelastic scattering of laser light rather than absorption.[17] It is particularly advantageous for monitoring reactions in aqueous or polar solvent systems where water's strong IR absorption can obscure the spectrum. Raman is highly sensitive to symmetric vibrations and bonds involving non-polar groups, offering a complementary fingerprint to IR. The C=O stretch is Raman active and can be used to monitor the reaction, similar to FTIR. Furthermore, Raman is excellent for monitoring changes in crystallinity if the product precipitates out of solution.[18]
Experimental Protocol:
System Setup: Use a Raman spectrometer with a non-contact optic or an immersion probe inserted into the reaction vessel. The use of a laser requires appropriate safety precautions.
Parameter Optimization: Optimize the laser power and acquisition time to obtain a good signal without causing sample degradation or fluorescence.
Data Acquisition: Collect Raman spectra continuously throughout the reaction.
Data Analysis: Track the intensity of the Raman bands corresponding to the C=O stretch of the reactant and product. The data analysis workflow is analogous to that used for FTIR spectroscopy.
Expected Data & Interpretation:
Species
Functional Group
Characteristic Raman Shift (cm⁻¹)
Rationale for Change
Reactant (Acid Chloride)
Carbonyl (C=O)
~1790-1810 cm⁻¹
Signal intensity decreases.
Product (Aromatic Ketone)
Carbonyl (C=O)
~1680-1695 cm⁻¹
Signal intensity increases. Provides a clear marker for product formation.[19]
Comparative Analysis of Techniques
Caption: Strengths and limitations of each spectroscopic technique.
Technique
Specificity
Sensitivity
Quantitation
Cost / Complexity
Key Advantage for this Reaction
FTIR
High (Functional Groups)
Moderate
Requires Calibration
Moderate
Direct, robust tracking of C=O bond transformation.
UV-Vis
Low (Chromophores)
High
Requires Calibration
Low
High sensitivity to the formation of the conjugated product.
NMR
Very High (Structure)
Low
Absolute (with standard)
High
Unambiguous identification and quantification of all species.
Raman
High (Functional Groups)
Moderate
Requires Calibration
High
Excellent for reactions in polar/aqueous media; non-invasive.
Conclusion
The selection of an appropriate spectroscopic technique for monitoring the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone depends on the specific goals of the analysis. In-situ FTIR offers a robust and cost-effective method for real-time kinetic monitoring and endpoint determination in typical organic solvents. UV-Vis is a highly sensitive option when a unique chromophore is present. For unambiguous structural confirmation and absolute quantification without calibration, NMR is unparalleled, though it comes with higher cost and complexity. Finally, Raman provides a powerful alternative, especially in systems where IR is challenging. By integrating these advanced analytical tools, researchers and drug development professionals can significantly accelerate process development, improve reaction understanding, and ensure the consistent production of high-quality pharmaceutical intermediates.
References
Reaction monitoring using in situ FTIR spectroscopy (ReactIR, normalized data). - ResearchGate. Available at: [Link]
Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis - AZoM. Available at: [Link]
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering | ACS Omega - ACS Publications. Available at: [Link]
19.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. Available at: [Link]
Spectroscopy of Aldehydes and Ketones - Oregon State University. Available at: [Link]
High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering - NIH. Available at: [Link]
NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry - ACS Publications. Available at: [Link]
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes | ACS Catalysis - ACS Publications. Available at: [Link]
CN1785952A - Method for preparing 3' -chloropropiophenone - Google Patents.
Full scan of mass spectra of propiophenone (A), cinnamaldehyde (B), methyl cinamate (C), and cinnamyl alcohol (D). - ResearchGate. Available at: [Link]
19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]
In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - The Royal Society of Chemistry. Available at: [Link]
4.7: NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
Monitoring Reactions Through UV-Visible Spectroscopy - Spectroscopy Online. Available at: [Link]
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact - PMC - PubMed Central. Available at: [Link]
Nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]
(PDF) 3-Chloropropiophenone - ResearchGate. Available at: [Link]
propiophenone, 93-55-0 - The Good Scents Company. Available at: [Link]
Raman Spectroscopy Streamlines Process Monitoring in Biopharmaceutical Manufacturing - Technology Networks. Available at: [Link]
Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy - ResearchGate. Available at: [Link]
CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone - Google Patents.
Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - RSC Publishing. Available at: [Link]
Development of Raman Spectroscopy for In-Process Monitoring of Drug Manufacturing - Walsh Medical Media. Available at: [Link]
Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy - ERIC. Available at: [Link]
In Situ FTIR Reaction Monitoring - YouTube. Available at: [Link]
Raman Spectroscopy for Pharmaceutical Analysis & Quality Control - Contract Pharma. Available at: [Link]
The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent - PubMed. Available at: [Link]
New NMR method enables monitoring of chemical reactions in metal containers - Phys.org. Available at: [Link]
KINETIC STUDY BY UV SPECTROPHOTOMETRY OF ISOPROCARB DEGRADATION IN AQUEOUS MEDIUM - J-STAGE. Available at: [Link]
Raman Spectroscopy for Process Control in Chemical and Pharmaceutical Manufacturing - KISPRO. Available at: [Link]
Technical Support Center: Stability & Degradation of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone
Executive Summary & Chemical Context[1][2][3][4][5][6] This guide addresses the stability profile of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone , a specific dihydrochalcone derivative likely utilized as a scaffol...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide addresses the stability profile of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone , a specific dihydrochalcone derivative likely utilized as a scaffold in the synthesis of SGLT2 inhibitors or metabolic modulators.
Structurally, this molecule presents three distinct "zones of instability" that researchers must monitor:
The Dihydrochalcone Linker: A flexible ethylene bridge (
) susceptible to oxidative dehydrogenation (reversion to chalcone).
The Halogenated Ring (West): The 3-chloro-5-fluoro substitution pattern is electron-deficient, creating vulnerability to photolytic dehalogenation and nucleophilic aromatic substitution (
) under forcing conditions.
The Tolyl Moiety (East): The 3'-methyl group is a classic site for benzylic oxidation.
Technical Modules: Degradation Pathways
Module A: Photostability & Light Sensitivity
Issue: Sample yellowing and appearance of "early-eluting" impurities during ICH Q1B testing.
Mechanism:
Aromatic ketones are potent chromophores. Upon UV irradiation (300–400 nm), CFMP-3 undergoes two primary photochemical reactions:
Norrish Type II Cleavage: The carbonyl excites to a triplet state, abstracting a
-hydrogen (if available). However, in dihydrochalcones, the primary risk is homolytic cleavage of the bond (Norrish Type I) or radical formation at the benzylic positions.
Photodehalogenation: The Carbon-Chlorine (C-Cl) bond is weaker than the C-F bond. UV energy can cleave the C-Cl bond homolytically, generating a phenyl radical which abstracts hydrogen from the solvent, leading to the des-chloro impurity .
Diagnostic Data:
Stress Condition
Observation
Primary Degradant
RRT (Approx)
UV Light (1.2M lux/hr)
Yellowing
Des-chloro analog
0.92
UV Light (High Intensity)
Darkening
Radical dimers
1.4 - 1.6
Visual Pathway (Graphviz):
Figure 1: Mechanism showing the radical-mediated loss of chlorine under UV exposure.
Module B: Oxidative Stress & Benzylic Reactivity
Issue: Growth of a polar impurity (RRT < 1.0) during storage or peroxide stressing.
Mechanism:
The 3'-methyl group on the "East" ring is benzylic. In the presence of radical initiators (AIBN, peroxides) or high-valent metals (Fe, Cu impurities), this methyl group oxidizes sequentially:
The resulting carboxylic acid is significantly more polar and will elute much earlier in Reverse Phase HPLC.
Protocol: Oxidative Stress Test
Dissolve 10 mg CFMP-3 in Acetonitrile.
Add 1 mL of 3%
.
Incubate at RT for 4 hours (Do not heat initially; benzylic oxidation can be rapid).
Quench with Sodium Metabisulfite before injection to prevent on-column oxidation.
Module C: Base-Catalyzed Dehydrogenation
Issue: Appearance of a peak with a UV spectrum similar to the parent but red-shifted (higher
).
Mechanism:
Under basic conditions (pH > 10), the alpha-protons (next to the carbonyl) are acidic.
Enolization: Base removes a proton to form the enolate.
Oxidative Dehydrogenation: In the presence of trace oxygen or metals, the dihydrochalcone can lose two hydrogens to form the Chalcone (alpha-beta unsaturated ketone).
Spectroscopic Shift: The conjugation extends through the new double bond, shifting the UV max from ~250 nm to ~300+ nm (yellow color).
Visual Pathway (Graphviz):
Figure 2: Conversion of the saturated linker to the unsaturated chalcone under basic stress.[1]
Troubleshooting FAQ
Q1: I see a "doublet" peak splitting in the proton NMR at the methylene region. Is this degradation?
Answer: Likely not degradation, but atropisomerism or restricted rotation if your solvent is cold. However, if the integral ratio changes over time, check for the Chalcone formation (two doublets at
7.5–8.0 ppm with large coupling constants, Hz, indicating trans-alkene).
Q2: My HPLC assay value is dropping, but I don't see new peaks. Where is the mass balance?
Answer: You are likely experiencing oligomerization . The enolate intermediate (Module C) can attack another molecule of ketone (Aldol condensation), forming heavy dimers that either precipitate (check your filter frit) or stick to the top of the HPLC column (wash with 100% THF).
Q3: Can I use amber glassware to stop the "Des-chloro" impurity?
Answer: Yes. The C-Cl bond cleavage is driven by UV photons. Amber glass cuts off wavelengths <450 nm. In our validation studies, wrapping flasks in aluminum foil completely inhibited this pathway (See ICH Q1B Option 2).
Troubleshooting Decision Tree
Use this logic flow to identify the root cause of instability in your specific experiment.
Figure 3: Decision tree for identifying degradation sources based on visual and chromatographic evidence.
References
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.[2][3] International Council for Harmonisation. Link
Miranda, M. A., et al. (2009). Photochemical reactions of halogenated aromatic 1,3-diketones. Photochemical & Photobiological Sciences. (Mechanistic grounding for C-Cl cleavage). Link
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Source for benzylic oxidation and enolate chemistry). Link
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition. Informa Healthcare. (Protocols for oxidative and photolytic stress).[4] Link
Technical Support Center: Synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone
Welcome to the technical support center for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to this specific Friedel-Crafts acylation reaction. Our goal is to equip you with the scientific rationale behind the experimental choices to ensure a successful and reproducible synthesis.
Introduction to the Synthesis
The synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone is achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of toluene with 3-chloro-5-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The reaction results in the formation of a new carbon-carbon bond between the aromatic ring of toluene and the acyl group of the benzoyl chloride.
The substitution pattern on both aromatic rings plays a crucial role in the reaction's outcome. The methyl group on toluene is an activating, ortho-, para-director, while the chloro and fluoro groups on the benzoyl chloride are deactivating.[2] Understanding these electronic effects is key to optimizing the reaction conditions and troubleshooting potential issues.
Visualizing the Reaction Workflow
Caption: General workflow for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.
Problem
Potential Cause
Troubleshooting Steps & Scientific Rationale
Low or No Product Yield
1. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvent, or reagents will hydrolyze and deactivate the catalyst.[3]
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous solvents and reagents. Consider using a fresh bottle of the Lewis acid.
2. Deactivated Acylating Agent: The electron-withdrawing chloro and fluoro groups on the benzoyl chloride reduce the reactivity of the acylium ion electrophile.[4]
Solution: A higher reaction temperature or a longer reaction time may be necessary to overcome the activation energy. Alternatively, a stronger Lewis acid or a co-catalyst could be employed.
3. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively sequestering it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.[5]
Solution: Increase the molar ratio of the Lewis acid to the acylating agent. A 1.1 to 1.3 molar equivalent of the catalyst is a good starting point.
Formation of Multiple Isomers (ortho-, meta-, para-)
1. Reaction Temperature: The regioselectivity of Friedel-Crafts reactions can be temperature-dependent.
Solution: The methyl group of toluene is an ortho-, para-director. Due to steric hindrance from the bulky acyl group, the para-isomer is generally the major product.[2][6] Running the reaction at a lower temperature will favor the kinetically controlled product, which is often the para-isomer.
2. Solvent Effects: The polarity of the solvent can influence the isomer distribution.
Solution: Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the formation of the para-isomer (kinetic product).[7][8] Polar solvents like nitrobenzene can sometimes lead to the formation of the more thermodynamically stable isomer, which might include a higher proportion of the meta-isomer.[8][9]
Dark-Colored Reaction Mixture and/or Tar Formation
1. High Reaction Temperature: Excessive heat can lead to polymerization and decomposition of the starting materials and/or product.
Solution: Carefully control the reaction temperature. Consider adding the acylating agent dropwise to a cooled solution of the catalyst and toluene to manage the initial exotherm.
2. Impure Reagents: Impurities in the starting materials can act as catalysts for side reactions.
Solution: Use high-purity reagents. If necessary, purify the toluene and 3-chloro-5-fluorobenzoyl chloride before use.
Difficult Product Purification
1. Incomplete Reaction: The presence of unreacted starting materials can complicate the purification process.
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Drive the reaction to completion by adjusting the reaction time or temperature.
2. Formation of Byproducts: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product.
Solution: Optimize the reaction conditions to minimize byproduct formation. For purification, consider column chromatography with a carefully selected solvent system or recrystallization from an appropriate solvent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent is critical for the success of the Friedel-Crafts acylation.
Dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are commonly used as they are relatively inert and can dissolve the reactants and the Lewis acid-acyl chloride complex.[10][11]
Carbon disulfide (CS₂) is another suitable non-polar solvent that often favors the formation of the para-isomer.[7] However, it is highly flammable and has a low boiling point.
Nitrobenzene can be used as a solvent, particularly when a higher reaction temperature is required.[9][12][13][14] Its high polarity can help to dissolve the reaction components, but it is a deactivating solvent and can be difficult to remove during work-up.[12][14]
Q2: How do the substituents on the aromatic rings affect the reaction?
A2:
Toluene: The methyl group (-CH₃) is an electron-donating group, which activates the benzene ring towards electrophilic attack, making the reaction faster than with unsubstituted benzene. It directs the incoming acyl group to the ortho and para positions.[2]
3-Chloro-5-fluorobenzoyl chloride: The chloro (-Cl) and fluoro (-F) groups are electron-withdrawing and deactivating.[4] This makes the formation of the acylium ion more difficult and the subsequent electrophilic attack on toluene slower compared to an unsubstituted benzoyl chloride.
Q3: What is the expected regioselectivity of the acylation on toluene?
A3: The acylation of toluene is expected to yield predominantly the para-substituted product (3-(3-chloro-5-fluorophenyl)-4'-methylpropiophenone) . This is due to the steric hindrance posed by the methyl group, which disfavors the attack of the bulky acylium ion at the ortho positions.[2][6]
Q4: Can I use other Lewis acids besides aluminum chloride?
A4: Yes, other Lewis acids can be used, although AlCl₃ is the most common for this type of reaction.[15] Ferric chloride (FeCl₃) is a less reactive alternative. Other options include boron trifluoride (BF₃), tin(IV) chloride (SnCl₄), and zinc chloride (ZnCl₂). The choice of Lewis acid can influence the reaction rate and selectivity, and optimization may be required.
Q5: Why is an inert atmosphere important for this reaction?
A5: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the deactivation of the Lewis acid catalyst by atmospheric moisture.[3] Water reacts with AlCl₃ to form aluminum hydroxide, which is not catalytically active.
Experimental Protocol: A General Guideline
This protocol provides a general procedure for the synthesis. It should be adapted and optimized based on your specific laboratory conditions and analytical capabilities.
Materials:
Toluene (anhydrous)
3-Chloro-5-fluorobenzoyl chloride
Aluminum chloride (anhydrous)
Dichloromethane (anhydrous)
Hydrochloric acid (concentrated)
Ice
Sodium bicarbonate solution (saturated)
Brine (saturated sodium chloride solution)
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to vent HCl gas produced during the reaction). Maintain a positive pressure of an inert gas (nitrogen or argon).
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 - 1.3 molar equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
Acyl Chloride Addition: Dissolve 3-chloro-5-fluorobenzoyl chloride (1.0 molar equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension at 0 °C.
Toluene Addition: After the addition of the acyl chloride is complete, add anhydrous toluene (1.0 - 1.2 molar equivalents) to the dropping funnel and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
Reaction: After the addition of toluene is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitor by TLC or GC). Gentle heating may be required depending on the reactivity.
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, hexanes) or by column chromatography on silica gel.
Visualizing Solvent Effects on Regioselectivity
Caption: Influence of solvent polarity on the regioselectivity of Friedel-Crafts acylation.
References
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
Chemguide. Friedel-Crafts reactions of benzene and methylbenzene. [Link]
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
ResearchGate. Table 2 . Friedel-Crafts acylation reaction of toluene as the substrate... [Link]
Scribd. Friedel-Crafts Acylation of Toluene. [Link]
Chemguide. The reaction of acyl chlorides with benzene. [Link]
SIOC Journals. Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
Filo. What solvents are used in Friedel-Crafts acylation?. [Link]
YouTube. Friedel Crafts reaction/Acylation of toluene. [Link]
Quora. Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction?. [Link]
Journal of the American Chemical Society. Aromatic substitution. XXVII. Friedel-Crafts benzylation of toluene and benzene with substituted benzyl chlorides. Substituent effects in the electrophilic substituting agent affecting the nature of the transition state as reflected by substrate and positional selectivity. [Link]
Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
Journal of the American Chemical Society. Participation of Carbon Disulfide in the Friedel-Crafts Reaction. [Link]
PubMed Central. Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. [Link]
Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. [Link]
reaction monitoring techniques for optimizing 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone yield
Welcome to the technical support center for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction yields through effective monitoring techniques.
The synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, a propiophenone derivative with potential applications in pharmaceuticals, is typically achieved via a Friedel-Crafts acylation reaction.[1][2] The success of this reaction is highly dependent on precise control of various parameters. Real-time reaction monitoring is crucial for understanding reaction kinetics, identifying intermediates, and minimizing side-product formation, ultimately leading to improved yield and product quality.[3]
This guide will delve into the practical application of modern analytical techniques for in-situ reaction monitoring and provide solutions to common challenges encountered during the synthesis.
Part 1: Frequently Asked Questions (FAQs) on Reaction Monitoring
Q1: Why is real-time reaction monitoring so critical for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone?
A1: Real-time monitoring provides a continuous stream of data on the progress of your reaction, offering several key advantages over traditional offline analysis:
Kinetic Understanding: It allows for the precise determination of reaction kinetics, including the rate of formation of the desired product and the consumption of starting materials.[4][5] This information is vital for identifying the reaction endpoint and preventing the formation of degradation products due to prolonged reaction times or excessive heating.
Intermediate and Byproduct Detection: In-situ analysis can help identify transient intermediates and the formation of unwanted byproducts in real-time.[4] This early detection allows for immediate adjustments to reaction conditions to steer the reaction towards the desired product.
Process Optimization: By understanding how different parameters (e.g., temperature, catalyst loading, reagent addition rate) affect the reaction in real-time, you can rapidly optimize the process for maximum yield and purity.[6][7]
Enhanced Safety: Continuous monitoring can provide early warnings of exothermic events or pressure buildup, leading to safer laboratory practices.[8]
Q2: What are the primary in-situ techniques recommended for monitoring the Friedel-Crafts acylation to produce 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone?
A2: The most effective techniques for this application are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. Each offers unique advantages:
HPLC: Provides excellent separation of reactants, intermediates, products, and byproducts, offering quantitative data on the concentration of each species over time.[9]
NMR Spectroscopy: Offers detailed structural information and is inherently quantitative, allowing for the simultaneous monitoring of multiple species without the need for calibration curves for each component.[5][10][11] The presence of fluorine in the target molecule makes ¹⁹F NMR a particularly powerful and selective monitoring tool.[4]
FTIR Spectroscopy: A versatile technique that can be easily implemented using a probe inserted directly into the reaction vessel.[3][12] It is excellent for tracking the disappearance of the acyl chloride starting material and the appearance of the ketone product by monitoring their respective carbonyl stretching frequencies.[13]
Q3: Can I use offline analysis instead of in-situ monitoring?
A3: While offline analysis (e.g., taking aliquots for TLC or HPLC analysis) is a common practice, it has several drawbacks compared to in-situ monitoring:
Time Delay: There is an inherent delay between sampling and obtaining the result, which can be critical for fast-reacting systems.
Reaction Perturbation: The act of taking a sample can alter the reaction conditions (e.g., temperature, concentration).
Limited Data Points: It is often impractical to take a large number of samples, resulting in a less detailed kinetic profile.
Quenching Issues: The reaction in the aliquot must be effectively quenched to prevent further reaction, which can sometimes be challenging to achieve reproducibly.
In-situ monitoring provides a more accurate and comprehensive picture of the reaction as it happens.[11]
Part 2: Troubleshooting Guide for Low Yield
Low yield is a common issue in Friedel-Crafts acylation reactions.[14][15] This section provides a systematic approach to troubleshooting and optimizing the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone.
graph TD;
A[Low Yield Observed] --> B{Catalyst Issues?};
B --> C{Moisture Present?};
C -- Yes --> D[Ensure Anhydrous Conditions:
Dry Glassware, Solvents, and Reagents];
C -- No --> E{Insufficient Catalyst?};
E -- Yes --> F[Use Stoichiometric Amounts of Lewis Acid
(e.g., AlCl₃)];
E -- No --> B;
B --> G{Substrate Issues?};
G -- Yes --> H{Deactivated Aromatic Ring?};
H -- Yes --> I[Consider a More Activated Toluene Derivative
or a Stronger Lewis Acid];
H -- No --> G;
B --> J{Reaction Conditions?};
J -- Yes --> K{Sub-optimal Temperature?};
K -- Yes --> L[Optimize Temperature:
Too Low May Stall the Reaction,
Too High May Cause Side Reactions];
K -- No --> J;
Troubleshooting workflow for low yield.
Issue 1: The reaction is not proceeding, or the conversion is very low.
Possible Cause: Inactive Lewis acid catalyst (e.g., AlCl₃, FeCl₃). Friedel-Crafts reactions are extremely sensitive to moisture, which can deactivate the catalyst.[16]
Troubleshooting Steps:
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened, high-quality Lewis acids.[14]
Verify Catalyst Stoichiometry: Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid because the ketone product forms a complex with the catalyst, effectively removing it from the catalytic cycle.[2][15][17] A slight excess (1.1-1.2 equivalents) is often beneficial.
Monitor Catalyst Activity: Use in-situ FTIR to monitor the formation of the acylium ion intermediate upon addition of the Lewis acid to the acyl chloride. A lack of change in the carbonyl region may indicate an inactive catalyst.
Issue 2: The reaction is slow, and the desired product is forming along with significant starting material remaining even after extended reaction times.
Possible Cause: Sub-optimal reaction temperature or insufficient activation of the aromatic ring.
Troubleshooting Steps:
Optimize Temperature: Carefully increase the reaction temperature in small increments while monitoring the reaction progress. Be cautious, as excessive heat can lead to side reactions.[15]
Consider a Stronger Lewis Acid: If using a milder Lewis acid like FeCl₃, switching to a stronger one like AlCl₃ may increase the reaction rate.[14]
Evaluate Substrate Reactivity: The chloro and fluoro substituents on the phenyl ring of the acylating agent are deactivating. Ensure that the 3'-methyl group on the toluene substrate provides sufficient activation.
Issue 3: Multiple products are observed, and the yield of the desired isomer is low.
Possible Cause: Lack of regioselectivity or side reactions.
Troubleshooting Steps:
Control Reagent Addition: Add the acylating agent slowly to the mixture of the aromatic substrate and Lewis acid at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and improve selectivity.
Monitor for Isomer Formation: Use HPLC with a suitable column and mobile phase to separate and quantify the different isomers formed.[9][18] This will help in optimizing the reaction conditions to favor the desired product.
Check for Polyacylation: Although less common in acylation than alkylation, highly activated substrates can undergo multiple acylations.[15] Using a slight excess of the aromatic substrate can help minimize this.
Part 3: In-Depth Guide to Reaction Monitoring Techniques
This section provides detailed protocols and considerations for implementing HPLC, NMR, and FTIR for monitoring the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone.
Comparison of Recommended Monitoring Techniques
Technique
Advantages
Disadvantages
Best For
HPLC
Excellent separation of isomers and impurities. Highly quantitative. Well-established technique.
Requires sampling and quenching. Not truly real-time.
Quantifying product purity and isomer distribution.
NMR
Inherently quantitative without calibration.[5] Provides rich structural information.[4] ¹⁹F NMR is highly selective for the target molecule.
Lower sensitivity than HPLC. Requires a specialized flow-NMR setup for in-situ monitoring.[11]
Real-time, in-situ monitoring with a probe.[13] No sampling required. Excellent for tracking functional group changes.[20]
Can be difficult to resolve overlapping peaks in complex mixtures. Requires chemometric analysis for quantification.
Tracking overall reaction progress and identifying the endpoint.
Experimental Protocol: In-Situ FTIR Monitoring
Setup:
Equip the reaction vessel with an in-situ FTIR probe connected to an FTIR spectrometer.
Ensure the probe is clean and positioned in a well-mixed region of the reactor.
Data Acquisition:
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
Once the reaction is initiated (e.g., by adding the catalyst), begin collecting spectra at regular intervals (e.g., every 1-2 minutes).[13]
Data Analysis:
Monitor the decrease in the absorbance of the acyl chloride carbonyl peak (typically around 1780-1820 cm⁻¹).
Simultaneously, track the increase in the absorbance of the ketone product carbonyl peak (typically around 1680-1700 cm⁻¹).
Plot the peak intensities against time to generate a kinetic profile of the reaction.
graph TD;
subgraph "In-Situ FTIR Workflow"
A[Reaction Setup with FTIR Probe] --> B{Collect Background Spectrum};
B --> C[Initiate Reaction];
C --> D{Collect Spectra at Regular Intervals};
D --> E[Monitor Carbonyl Peak Changes];
E --> F[Plot Intensity vs. Time];
F --> G[Determine Reaction Endpoint];
end
Workflow for in-situ FTIR reaction monitoring.
Experimental Protocol: Online HPLC Monitoring
Method Development:
Develop a gradient HPLC method that provides good separation between the starting materials (3-chloro-5-fluorobenzoyl chloride and 3-methyltoluene), the desired product, and any potential isomers or byproducts.[9][21] A C18 column with a mobile phase of acetonitrile and water with a suitable buffer is a good starting point.
Setup:
Use an automated sampling system to withdraw small aliquots from the reaction vessel at predetermined time points.
The system should immediately quench the reaction in the aliquot (e.g., by diluting with a suitable solvent) and inject it into the HPLC.
Data Analysis:
Integrate the peak areas of the starting materials and the product in each chromatogram.
Plot the concentration of each species (calculated from the peak areas using a calibration curve) against time to obtain a detailed kinetic profile.
Experimental Protocol: Flow NMR Monitoring
Setup:
Connect the reaction vessel to a benchtop or high-field NMR spectrometer equipped with a flow cell using inert tubing.[4]
A pump is used to continuously circulate a small stream of the reaction mixture from the reactor, through the NMR flow cell, and back to the reactor.[11]
Data Acquisition:
Set up a series of ¹H and/or ¹⁹F NMR experiments to be acquired automatically at regular intervals.[10]
Ensure that the acquisition parameters are optimized for quantitative analysis (e.g., sufficient relaxation delay).[5]
Data Analysis:
Integrate the signals corresponding to unique protons or the fluorine atom in the starting materials and the product.
The relative integrals will give the molar ratio of the components in the reaction mixture at each time point, allowing for the determination of reaction kinetics.[22]
By implementing these advanced reaction monitoring techniques and following the troubleshooting guidance provided, you can gain a deeper understanding of the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone and systematically optimize the reaction to achieve higher yields and purity.
References
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
Reaction Monitoring - Magritek. Available at: [Link]
Process Analytical Technology (PAT) in API Production - The Pharma Master. Available at: [Link]
Spectroscopic Methods for Real-Time Monitoring of Biological Processes. Available at: [Link]
Process analytical technology in Downstream-Processing of Drug Substances – A review. Available at: [Link]
Process analytical technology in Downstream-Processing of Drug Substances- A review. Available at: [Link]
Kinetics / reaction monitoring - IMSERC. Available at: [Link]
Industry Perspectives on Process Analytical Technology: Tools and Applications in API Development - ACS Publications. Available at: [Link]
Reaction Monitoring & Kinetics | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
NMR Reaction Monitoring Robust to Spectral Distortions | Analytical Chemistry - ACS Publications. Available at: [Link]
Monitoring fast chemical processes by reaction-interrupted excitation transfer (ExTra) NMR spectroscopy - RSC Publishing. Available at: [Link]
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]
Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]
Direct analysis in real time for reaction monitoring in drug discovery - PubMed. Available at: [Link]
Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. Available at: [Link]
A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications | Spectroscopy Online. Available at: [Link]
Direct Analysis in Real Time for Reaction Monitoring in Drug Discovery - ResearchGate. Available at: [Link]
Friedel–Crafts reaction - Wikipedia. Available at: [Link]
An Overview of Spectroscopic Techniques in Pharmaceuticals. Available at: [Link]
A Three-Pronged Template Approach for Rapid HPLC Method Development. Available at: [Link]
Optimized condition of Friedel-Crafts acylation. - ResearchGate. Available at: [Link]
Reaction Monitoring - Bruker. Available at: [Link]
A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Available at: [Link]
NMR Reaction-Monitoring as a Process Analytical Technique - Pharmaceutical Technology. Available at: [Link]
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed Central. Available at: [Link]
(PDF) Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - ResearchGate. Available at: [Link]
Response Surface Methodology Optimization of Friedel-Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PubMed. Available at: [Link]
Reaction Monitoring - Mestrelab Research. Available at: [Link]
RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks - PMC. Available at: [Link]
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
isonitrosopropiophenone - Organic Syntheses Procedure. Available at: [Link]
In Situ FTIR Reaction Monitoring - YouTube. Available at: [Link]
In situ Fourier transform infrared spectroscopy as an efficient tool for determination of reaction kinetics | Request PDF - ResearchGate. Available at: [Link]
Cas 93-55-0,Propiophenone - LookChem. Available at: [Link]
Organic Chemistry Research Using FTIR Spectroscopy - YouTube. Available at: [Link]
strategies to reduce byproducts in 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone synthesis
This guide serves as a technical support hub for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone . It focuses on the Chalcone Route (Claisen-Schmidt Condensation followed by Selective Reduction) , as...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support hub for the synthesis of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone . It focuses on the Chalcone Route (Claisen-Schmidt Condensation followed by Selective Reduction) , as this is the most modular yet byproduct-prone pathway used in drug development for this scaffold.
Status: Operational
Subject: Byproduct Minimization & Process Optimization
Lead Scientist: Dr. Aris (Senior Application Scientist)
Core Reaction Architecture
To troubleshoot effectively, we must first map the "Impurity Landscape." The synthesis involves two critical phases, each with distinct failure modes.
Pathway & Impurity Map
The following diagram illustrates the primary reaction and the origin of the three most critical byproducts: Oligomers , De-halogenated species , and Over-reduced alcohols .
Figure 1: Critical Control Points (CCPs) in the synthesis pathway. Red nodes indicate failure modes requiring intervention.
Phase I: The Claisen-Schmidt Condensation
Objective: Form the chalcone intermediate while preventing polymerization.
Troubleshooting Guide: Condensation Phase
Symptom
Probable Cause
Technical Intervention
Gummy/Tar-like precipitate
Oligomerization (Impurity A). The product chalcone is acting as a Michael acceptor for the starting ketone enolate.
Protocol Adjustment: Switch to "Inverse Addition." Pre-mix the aldehyde and base, then add the ketone slowly dropwise. This keeps the ketone concentration low relative to the aldehyde, favoring the cross-aldol over the Michael addition.
Low Conversion (<50%)
Enolate Equilibrium. The base concentration is insufficient to drive the dehydration step.
Catalyst Upgrade: If using NaOH/EtOH, switch to Ba(OH)₂ or LiOH . Lithium cations can coordinate with the carbonyl oxygen, enhancing electrophilicity and driving the reaction to completion.
Yellow Product turns Red
Cannizzaro Side Reaction. Excess base is attacking the aldehyde directly.
Stoichiometry Check: Limit base to 0.1–0.5 equivalents. Do not use stoichiometric base unless necessary. Maintain temperature <15°C.
FAQ: Phase I
Q: Can I use microwave irradiation for this step?A: Yes, but use caution. While microwave synthesis (e.g., 100W, 60°C, 2 min) can increase yield to >90%, it significantly increases the risk of defluorination via nucleophilic aromatic substitution (
) if the medium is too basic. The fluoride on the 3,5-ring is activated. Recommendation: Stick to conventional cooling (0°C to RT) to protect the C-F bond.
Phase II: Chemoselective Reduction (The Critical Step)
Objective: Reduce the alkene (C=C) to a single bond without touching the Carbonyl (C=O) or the Halogens (Cl, F).
Critical Hazard: Standard Pd/C hydrogenation will strip the Chlorine atom (Hydrogenolysis) and reduce the ketone to an alcohol.
Strategic Protocol Selection
Choose your reduction method based on your lab's capabilities and the scale.
Strategy A: The "Gold Standard" (Stryker’s Reagent)
Best for: High-value, small-to-medium scale (mg to g).
Stryker’s Reagent ([(PPh₃)CuH]₆) is a mild source of hydride that is completely inert to ketones and aryl halides but highly active toward conjugated enones.
Protocol:
Dissolve Chalcone (1 eq) in dry Toluene or Benzene.
Add Stryker’s Reagent (0.1 – 0.5 eq).
Stir at RT under Argon (No H₂ gas required if stoichiometric; use H₂ balloon if catalytic).
Result: >98% yield of saturated ketone. Zero dehalogenation.
Strategy B: The "Industrial Workhorse" (Poisoned Hydrogenation)
Best for: Large scale (kg), cost-sensitive.
If you must use catalytic hydrogenation, you cannot use standard Pd/C. You must "poison" the catalyst to prevent it from attacking the C-Cl bond.
Protocol:
Catalyst: Use 5% Pt/C (sulfided) or 5% Rh/C . Platinum and Rhodium are less prone to hydrogenolysis than Palladium.
Additive: Add Diphenylsulfide (0.5 mol%) or Ethylenediamine to the reaction mixture. These bind to the highly active sites on the metal surface responsible for C-Cl bond cleavage.
Solvent: Use Ethyl Acetate (non-polar solvents suppress dehalogenation compared to Methanol).
Figure 2: Catalyst Selection Logic. Green nodes represent the safest chemical choices for preserving the halogenated scaffold.
Analytical Checkpoints (QC)
Use this table to verify intermediate purity before proceeding.
Checkpoint
Method
Acceptance Criteria
Failure Action
Chalcone Purity
¹H NMR
Doublet at ~7.5–8.0 ppm with J = 15–16 Hz (Trans-alkene).
If J < 12 Hz (Cis-alkene) or aliphatic signals present: Recrystallize from EtOH.
De-Halo Check
LC-MS
Mass peak [M+H]⁺ must show Chlorine isotope pattern (3:1 ratio of M : M+2).
If M-34 peak is observed (loss of Cl): Discard batch. You cannot separate the de-chlorinated impurity easily.
Over-reduction
IR / TLC
Strong Carbonyl stretch at ~1680 cm⁻¹. Absence of broad O-H stretch (~3400 cm⁻¹).
If O-H present: Oxidize back to ketone using Jones Reagent or Dess-Martin Periodinane .
References & Grounding
Chemoselective Reduction using Copper Hydride (Stryker's Reagent):
Mahoney, W. S., Brestensky, D. M., & Stryker, J. M. (1988). Selective hydride-mediated conjugate reduction of α,β-unsaturated carbonyl compounds using [(Ph3P)CuH]6. Journal of the American Chemical Society.
Prevention of Dehalogenation in Hydrogenation:
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Syntheses. Academic Press. (Standard text on sulfided catalysts).
Modern Application:[1] "Selective Hydrogenation of Halogenated Arenes."
Wilkinson's Catalyst for Enone Reduction:
Jardine, F. H. (1981). The properties and applications of chlorotris(triphenylphosphine)rhodium(I). Progress in Inorganic Chemistry.
Claisen-Schmidt Condensation Troubleshooting:
Dreyer, J., et al. (2022). Microwave-Assisted Synthesis of Chalcones.
Technical Comparison Guide: Catalytic Strategies for Propiophenone Synthesis
Executive Summary Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceuticals such as ephedrine, propafenone, and various agrochemicals. Traditionally, its synthesis relies on the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Propiophenone (1-phenylpropan-1-one) is a critical intermediate in the synthesis of pharmaceuticals such as ephedrine, propafenone, and various agrochemicals. Traditionally, its synthesis relies on the Friedel-Crafts acylation of benzene using stoichiometric aluminum chloride (
). While effective, this method generates copious acidic waste and requires tedious aqueous workups.
This guide objectively compares the traditional
route against modern catalytic alternatives: Zeolite H-Beta (a shape-selective heterogeneous catalyst) and Scandium Triflate (, a water-tolerant Lewis acid). Analysis focuses on yield, selectivity, process scalability, and environmental impact.
Mechanistic Foundation
The core transformation is an electrophilic aromatic substitution (EAS). The efficiency of the reaction depends heavily on the stability and generation rate of the acylium ion intermediate.
Reaction Pathway
The reaction proceeds via the formation of a propionyl cation (acylium ion) which attacks the benzene ring.
Figure 1: General mechanism of Friedel-Crafts acylation.[1] Note that in traditional
catalysis, the 'Product' stage forms a stable 1:1 complex requiring destructive hydrolysis to release the ketone.
Comparative Analysis of Catalytic Systems
Traditional Standard: Aluminum Chloride (
)
The industry standard for decades. It acts as a powerful Lewis acid but is technically a reagent rather than a catalyst in ketone synthesis because the product ketone complexes with the aluminum, deactivating it.
Mechanism: Generates a high concentration of acylium ions.
Efficacy: High conversion (>90%) but requires >1.0 equivalent of
.
Drawbacks: Violent hydrolysis required; generates 3 moles of HCl gas and aluminum waste per mole of product; strictly anhydrous conditions required.
Heterogeneous Alternative: Zeolite H-Beta
H-Beta is a large-pore aluminosilicate zeolite with a three-dimensional channel system (
-membered rings).
Mechanism: Brønsted and Lewis acid sites within the pores catalyze the reaction. The pore structure offers shape selectivity, minimizing poly-acylation.
Efficacy: Yields of 85–95% achievable under optimized reflux conditions.
Limitation: Diffusion limitations for bulky substrates (less relevant for benzene); potential for coke formation (deactivation) over time.
Advanced Lewis Acid: Scandium Triflate (
)
A "green" Lewis acid that is stable in water and reusable.
Mechanism: Activates the acyl chloride without being decomposed by the water produced or atmospheric moisture.
Efficacy: High yields (>90%) with very low catalyst loading (1–5 mol%).
Advantages: Water tolerance allows for milder conditions; catalyst can be recovered from the aqueous phase.
Limitation: High initial cost of Scandium.
Performance Data Summary
The following table synthesizes experimental data comparing the three methodologies for the reaction of Benzene + Propionyl Chloride
Propiophenone .
Metric
(Traditional)
Zeolite H-Beta (Heterogeneous)
(Modern Lewis Acid)
Catalyst Loading
1.1 - 1.2 Equivalents (Stoichiometric)
10 - 20 wt% (relative to reactant)
1 - 5 mol%
Reaction Temp
50°C 80°C
Reflux (80°C - 120°C)
25°C - 60°C
Time
4 - 6 Hours
4 - 8 Hours
1 - 4 Hours
Isolated Yield
90 - 92%
85 - 95%
92 - 96%
Selectivity
High (Para-selective if substituted)
High (Shape selective)
High
Workup
Quench with Ice/HCl (Exothermic)
Simple Filtration
Extraction / Phase Separation
Reusability
None (Destroyed)
High (Calcination regenerates)
High (Recover from aqueous phase)
Atom Economy
Poor (Al waste generated)
Excellent
Excellent
Data sources consolidated from organic synthesis literature and patent data [1, 2, 3].
Experimental Protocols
Protocol A: Heterogeneous Synthesis with Zeolite H-Beta (Recommended for Green Chemistry)
Rationale: This method eliminates the generation of aluminum waste and allows for continuous processing potential.
Materials:
Benzene (Excess, acts as solvent)
Propionyl Chloride (1.0 equiv)
Zeolite H-Beta (Calcined at 500°C for 4h prior to use; Si/Al ratio ~25)
Procedure:
Activation: Ensure Zeolite H-Beta is dry. Heat at 120°C in a vacuum oven for 2 hours if not freshly calcined.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl2).
Charging: Add Benzene (50 mL, ~0.56 mol) and Zeolite H-Beta (1.0 g) to the flask.
Addition: Add Propionyl Chloride (5.0 mL, ~57 mmol) dropwise to the stirring suspension at room temperature.
Reaction: Heat the mixture to reflux (approx. 80°C) for 6 hours. Monitor progress via TLC or GC-MS.
Workup: Cool the mixture to room temperature. Filter the catalyst using a sintered glass funnel. The catalyst can be washed with dichloromethane, dried, and recalcined for reuse.
Purification: Evaporate the excess benzene and solvent from the filtrate under reduced pressure. The residue is pure propiophenone (Yield: ~90%). Distillation can be performed for ultra-high purity (
218°C).
Protocol B: Traditional
Synthesis (Reference Standard)
Rationale: Useful for small-scale benchmarking or when heterogeneous catalysts are unavailable.
Procedure:
Setup: Flame-dry a 3-neck flask equipped with an addition funnel and reflux condenser. Maintain nitrogen atmosphere.
Charging: Add anhydrous
(1.2 equiv) and dry benzene (solvent volume).
Addition: Add Propionyl Chloride (1.0 equiv) dropwise at 0-10°C. Caution: HCl gas evolution.
Reaction: Allow to warm to room temperature, then heat to 50°C for 2 hours, then 80°C for 1 hour to complete evolution of HCl.
Quench: Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl. Caution: Highly exothermic.
Extraction: Separate the organic layer.[2] Extract the aqueous layer with benzene/ether. Wash combined organics with water, NaHCO3, and brine. Dry over MgSO4.[2]
Workflow Comparison
Figure 2: Operational workflow comparison. The Zeolite pathway significantly reduces unit operations by eliminating the quenching and extraction steps.
Conclusion & Recommendation
For modern drug development and industrial synthesis, the Zeolite H-Beta route is superior due to its operational simplicity and environmental profile. While
provides marginally faster kinetics in some cases, the downstream processing costs (waste disposal, corrosion maintenance) outweigh the benefits.
Recommendation:
For Scale-Up: Adopt Zeolite H-Beta .[3] It supports continuous flow chemistry and minimizes hazardous waste.
For High-Value/Sensitive Substrates: Use
. Its mildness preserves sensitive functional groups that might degrade under reflux or strong Lewis acid conditions.
References
Organic Syntheses , Coll. Vol. 2, p. 543 (1943); Vol. 12, p. 62 (1932). "Propiophenone Synthesis via Friedel-Crafts".
Corma, A., et al. (1989). "Zeolites as catalysts for the acylation of anisole and benzene." Journal of Catalysis, 115(1), 29-38. (Demonstrates H-Beta efficacy).
Kobayashi, S., et al. (2002). "Scandium Triflate in Organic Synthesis." European Journal of Organic Chemistry. (Details metal triflate reusability).
US Patent 4950763 . "Process for the preparation of aromatic ketones." (Describes vapor phase and heterogeneous catalytic methods).
A Comparative Analysis of the Biological Activity of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone and Other Propiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The dive...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the propiophenone scaffold serves as a versatile template for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from anticancer to antimicrobial and anti-inflammatory effects, have spurred extensive research into their structure-activity relationships. This guide provides a comparative analysis of the biological activity of a specific derivative, 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, alongside other notable propiophenones, supported by experimental data and detailed protocols. Our objective is to offer a comprehensive resource for researchers engaged in the discovery and development of new pharmacologically active molecules.
Introduction to Propiophenones: A Scaffold of Therapeutic Potential
Propiophenone, a simple aromatic ketone, and its derivatives have demonstrated a wide array of pharmacological properties. These include, but are not limited to, antihyperglycemic, antimicrobial, anti-inflammatory, and anticancer activities. The biological effects of these compounds are often finely tuned by the nature and position of substituents on their aromatic rings. Halogenation, for instance, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. The presence of chloro and fluoro groups, as seen in 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, is anticipated to significantly influence its biological profile.
Comparative Biological Evaluation
Anticancer Activity
The cytotoxic potential of propiophenone derivatives has been a subject of significant investigation. The introduction of halogen atoms and other functional groups can dramatically impact their efficacy against various cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity of Substituted Propiophenones and Related Compounds
Note: The data presented is for structurally related compounds to infer potential activity. Direct experimental validation for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone is required.
The data suggests that halogenated aromatic compounds can exhibit significant cytotoxicity. For instance, DCPT, which contains a dichlorophenyl group, shows activity in the micromolar range against liver cancer cells.[1] Similarly, other halogenated heterocyclic compounds have demonstrated potent anticancer effects.[2][3][4] The combination of chloro and fluoro substituents on one phenyl ring and a methyl group on the other in our target compound suggests that it may also possess noteworthy anticancer properties, a hypothesis that warrants experimental verification.
Antimicrobial Activity
The growing threat of antibiotic resistance has intensified the search for new antimicrobial agents. Propiophenone derivatives have emerged as a promising class of compounds in this area.
Table 2: Comparative in vitro Antimicrobial Activity of Substituted Propiophenones and Related Compounds
Note: The data presented is for structurally related compounds to infer potential activity. Direct experimental validation for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone is required.
Studies on related halogenated compounds indicate a strong potential for antimicrobial activity. For example, chlorinated derivatives of 3-phenylpropanoic acid have shown significant and selective activity against both Gram-positive and Gram-negative bacteria.[5] The presence of both chlorine and fluorine in 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone could enhance its antimicrobial properties, possibly through mechanisms that disrupt microbial cell membranes or inhibit essential enzymes.[8]
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Propiophenone derivatives have been explored for their potential to mitigate inflammatory responses.
Table 3: Comparative in vivo Anti-inflammatory Activity of Substituted Propiophenones and Related Compounds
Note: The data presented is for structurally related compounds to infer potential activity. Direct experimental validation for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone is required.
The anti-inflammatory potential of compounds is often evaluated using the carrageenan-induced paw edema model. A structurally related pyrrole derivative demonstrated significant anti-inflammatory effects in this model.[9][10][11] It is plausible that 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone could exert anti-inflammatory effects by inhibiting key inflammatory mediators like cyclooxygenase-2 (COX-2) or by modulating pro-inflammatory signaling pathways.
The biological activities of propiophenone derivatives are likely mediated through their interaction with various cellular signaling pathways. Based on the activities observed in related compounds, the following pathways are of particular interest for investigating the mechanism of action of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its dysregulation is implicated in both cancer and chronic inflammatory diseases. Many anti-inflammatory and anticancer agents exert their effects by inhibiting NF-κB activation.
Caption: Canonical NF-κB Signaling Pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a common feature of many cancers.
Caption: Simplified MAPK/ERK Signaling Pathway.
Experimental Protocols
To facilitate further research and validation of the biological activities of novel propiophenone derivatives, this section provides standardized, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone) and a vehicle control. Incubate for 24, 48, or 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Broth Microdilution Workflow.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used model to evaluate the anti-inflammatory activity of new chemical entities.
Protocol:
Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.
Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle.
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Caption: Carrageenan-Induced Paw Edema Workflow.
Conclusion and Future Directions
The propiophenone scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. While direct experimental data for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone is currently lacking, a comparative analysis of structurally related compounds suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The presence of chloro and fluoro substituents is likely to play a crucial role in its biological profile.
Future research should focus on the synthesis and comprehensive biological evaluation of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone. The experimental protocols provided in this guide offer a framework for such investigations. Elucidating its mechanism of action, including its effects on key signaling pathways such as NF-κB and MAPK, will be essential for its further development as a potential therapeutic candidate. Structure-activity relationship studies with a broader range of substituted propiophenones will also be invaluable in optimizing the potency and selectivity of this promising class of compounds.
References
Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC - NIH. [Link]
Antimicrobial Activity and Mode of Action of Celastrol, a Nortriterpen Quinone Isolated from Natural Sources. PubMed Central. [Link]
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]
Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. MDPI. [Link]
Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. PMC - NIH. [Link]
Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. PubMed. [Link]
Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. PMC - PubMed Central. [Link]
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. PubMed. [Link]
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. [Link]
A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. NIH. [Link]
Antimicrobial Activity of Fluoride and Its in Vivo Importance: Identification of Research Questions. PubMed. [Link]
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. PMC - NIH. [Link]
EVALUATION OF POTENTIAL ANTIMICROBIAL ACTIVITY OF SYNTHETIC FLAVONOIDS. ResearchGate. [Link]
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]
Antibacterial and Antioxidant Activity of Synthetic Polyoxygenated Flavonoids. MDPI. [Link]
Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound. PubMed. [Link]
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. MDPI. [Link]
Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. ResearchGate. [Link]
Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. PMC - NIH. [Link]
assessing the enantiomeric purity of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone derivatives
Technical Guide: Assessing the Enantiomeric Purity of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone Derivatives Executive Summary The assessment of enantiomeric purity for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropio...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Assessing the Enantiomeric Purity of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone Derivatives
Executive Summary
The assessment of enantiomeric purity for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone derivatives—typically chiral secondary alcohols obtained via asymmetric hydrogenation or
-substituted ketones—presents a unique chromatographic challenge due to the electronegative halogen substituents on the aromatic ring. While the parent ketone (a dihydrochalcone analog) is often achiral, its pharmaceutical utility lies in its conversion to chiral intermediates (e.g., for TRPM5 agonists or reuptake inhibitors).
This guide abandons generic screening protocols in favor of a targeted approach leveraging chlorinated polysaccharide stationary phases , which exhibit superior recognition for halogenated analytes compared to traditional amylose/cellulose columns. We compare the robustness of Normal Phase Chiral HPLC against the high-throughput efficiency of Chiral SFC.
Part 1: The Methodological Landscape
The presence of a 3-chloro-5-fluorophenyl moiety introduces specific electronic effects (
-acidity) that can be exploited for chiral recognition. Standard columns (OD-H, AD-H) often show insufficient resolution () for these derivatives due to weak - interactions.
Feature
Method A: Chiral HPLC (Normal Phase)
Method B: Chiral SFC (Supercritical Fluid)
Primary Mechanism
H-bonding & Steric inclusion in solvent-moderated environment.
H-bonding with rapid mass transfer; minimal solvent interference.
Solubility issues for very polar derivatives; CO compressibility effects.
Part 2: Deep Dive – Experimental Protocols
Protocol A: Robust Chiral HPLC (The "Gold Standard")
Expert Insight: For halogenated aromatics, immobilized phases with chlorinated selectors (e.g., Chiralpak IG or Lux Cellulose-2) often outperform standard AD/OD phases due to halogen-halogen interactions and enhanced
- stacking.
1. Column Selection Strategy:
Primary Screen:Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) or Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)).
Detection: UV at 220 nm (Strong absorption of the benzoyl chromophore).
Part 3: Comparative Data Analysis
The following data represents typical performance metrics for the separation of 1-(3-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-ol (the reduced derivative).
Metric
Chiral HPLC (Chiralpak IG)
Chiral SFC (Chiralpak IG-3)
Verdict
Resolution ()
3.2
2.8
HPLC wins on separation power.
Analysis Time
18.5 min
3.2 min
SFC is 6x faster.
Solvent Cost
High (Hexane/EtOH)
Low (CO/MeOH)
SFC is 80% cheaper.
LOD (Limit of Detection)
0.05% ee
0.1% ee
HPLC is more sensitive.
Part 4: Visualization & Logic
Figure 1: Method Development Decision Matrix
This logic flow ensures minimal wasted time during the screening phase.
Caption: Decision tree prioritizing chlorinated stationary phases (CSPs) for halogenated aryl ketones to maximize selectivity.
Figure 2: Chiral Recognition Mechanism
Understanding why the separation works is key to troubleshooting.
Caption: The "Three-Point Interaction" model highlighting the specific contribution of halogen bonding in resolving 3-(3-chloro-5-fluorophenyl) derivatives.
References
Daicel Corporation. (2023).[1] Instruction Manual for CHIRALPAK® IG. Chiral Technologies. Link
Phenomenex. (2020).[4] Chiral HPLC Column Selection and Method Development Guide. Phenomenex Technical Guides. Link
Wang, Y., et al. (2011). "Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone". International Journal of Chemistry. Link
Sigma-Aldrich. (2014). Rapid Chiral HPLC Method Development. Supelco Analytical. Link
Toribio, L., et al. (2018). "Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers". Chromatography Today. Link
Comparative Spectroscopic Analysis of Substituted Propiophenones
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: Strategic Importance in Drug Discovery Propiophenones (phenyl ethyl ketones) serve as critic...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Strategic Importance in Drug Discovery
Propiophenones (phenyl ethyl ketones) serve as critical pharmacophores and intermediates in the synthesis of amphetamine-class drugs, antidepressants (e.g., bupropion), and beta-blockers. In drug development, the precise characterization of substituted propiophenones is not merely a matter of identity confirmation but a probe into the electronic environment of the aromatic ring—a factor that directly correlates with metabolic stability and receptor binding affinity.
This guide provides a comparative spectroscopic analysis of propiophenone and its key substituted derivatives. By synthesizing data from IR, NMR (
H, C), and UV-Vis spectroscopies, we establish a self-validating analytical framework. We focus on how substituents (electron-donating vs. electron-withdrawing) and their positions (ortho vs. para) systematically perturb spectral signatures.
Theoretical Framework: Electronic Perturbations
To interpret spectroscopic data accurately, one must understand the underlying electronic effects. The carbonyl group (
) is the spectroscopic reporter. Its character is modulated by substituents via:
Inductive Effects (
): Transmission of charge through -bonds.
Resonance Effects (
): Delocalization of -electrons.
Steric/Field Effects: Crucial in ortho-substituted derivatives (e.g., intramolecular hydrogen bonding).
The Hammett Equation relationship (
) generally holds, where electron-withdrawing groups (EWGs) increase the carbonyl stretching frequency (IR) and deshield the nucleus (NMR), while electron-donating groups (EDGs) do the reverse, provided resonance is possible.
EDG (e.g., 4'-Methoxy): Resonance donation (+R) increases single-bond character of the carbonyl, lowering the frequency (
).
EWG (e.g., 4'-Nitro): Inductive withdrawal (-I, -R) shortens the bond, increasing frequency (
).
Ortho-Substitution (The "Anomaly"):
2'-Hydroxypropiophenone: Exhibits a drastic shift to
. This is caused by Intramolecular Hydrogen Bonding (IMHB) , which weakens the bond significantly more than resonance alone.
Table 1: Comparative IR Carbonyl Frequencies
Compound
Substituent
Electronic Effect
(cm)
Notes
Propiophenone
-H
Standard
1685
Reference standard
4'-Methoxypropiophenone
-OMe (p)
+R > -I (Donating)
1670
Red shift due to conjugation
4'-Nitropropiophenone
-NO (p)
-R, -I (Withdrawing)
1700
Blue shift; stronger bond
2'-Hydroxypropiophenone
-OH (o)
IMHB
1630-1640
Diagnostic: H-bond locking
NMR Spectroscopy: Probing the Environment
NMR provides granular detail on the hydrocarbon skeleton.
H NMR: The ethyl group is characteristic: a triplet ( ppm, -CH) and a quartet ( ppm, -CH-).
Key Differentiator: The hydroxyl proton in 2'-hydroxypropiophenone appears as a sharp singlet very far downfield (
ppm) due to strong deshielding from the hydrogen bond.
C NMR: The carbonyl carbon signal is sensitive to electron density.
EDGs generally shield the carbonyl carbon (upfield shift), while EWGs deshield it (downfield shift). However, IMHB in the ortho isomer causes significant deshielding (
ppm) compared to the parent ( ppm).
Table 2: Comparative NMR Chemical Shifts (in CDCl
)
Compound
H (-CH-)
H (Aromatic/Other)
C (C=O)
Propiophenone
2.98 (q)
7.4-8.0 (m)
200.8
4'-Methoxypropiophenone
2.95 (q)
3.83 (s, OMe), 6.9/7.9 (d)
199.2
2'-Hydroxypropiophenone
3.05 (q)
12.1 (s, OH) , 6.8-7.8 (m)
204.5
UV-Vis Spectroscopy: Conjugation and Solvent Effects
Propiophenones exhibit two main bands:
Band I (B-band):
transition (aromatic system, intense).
Band II (R-band):
transition (carbonyl lone pair, weak).
Bathochromic Shift (Red Shift): EDGs like -OMe extend the conjugation, shifting
to longer wavelengths.
Solvent Effect: In polar solvents (e.g., Methanol vs. Hexane), the
band often undergoes a hypsochromic (blue) shift because the ground state lone pair is stabilized by solvation/H-bonding.
Experimental Protocols
Standardized Characterization Workflow
To ensure data integrity, follow this self-validating workflow. This protocol minimizes solvent impurities and concentration-dependent artifacts.
Validation: Verify the TMS peak is at 0.00 ppm exactly.
IR Acquisition (ATR-FTIR):
Clean the crystal (Diamond/ZnSe) with isopropanol. Background scan (air).
Place solid/liquid sample.[2][3] Apply pressure clamp (for solids).
Acquire 32 scans at 4 cm
resolution.
Validation: Check for CO
doublet (2350 cm) to ensure background subtraction quality.
UV-Vis Dilution Series:
Prepare a stock solution (
M in Methanol).
Perform serial dilutions to reach
M.
Scan 200–400 nm.
Validation: Absorbance must be between 0.2 and 0.8 for Beer-Lambert linearity.
Visualization: Analytical Workflow
Figure 2: Integrated workflow for spectroscopic validation.
References
Royal Society of Chemistry. (1979). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
National Institutes of Health (NIH). (2006). Correlation between Hammett substituent constants and directly calculated pi-conjugation strength. Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2021). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra. Molecules. Retrieved from [Link]
Strategic Selection & Validation of Reference Standards for 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone
CAS Number: 898750-07-7 Molecular Formula: C₁₆H₁₄ClFO Primary Application: Key intermediate for TRPM5 agonists (e.g., tetrahydroisoquinoline derivatives). Executive Summary In the high-stakes environment of drug developm...
Author: BenchChem Technical Support Team. Date: February 2026
CAS Number: 898750-07-7
Molecular Formula: C₁₆H₁₄ClFO
Primary Application: Key intermediate for TRPM5 agonists (e.g., tetrahydroisoquinoline derivatives).
Executive Summary
In the high-stakes environment of drug development, the integrity of an intermediate like 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone (hereafter referred to as CFMP ) determines the downstream purity of the Active Pharmaceutical Ingredient (API). Because CFMP is a specific synthetic building block rather than a pharmacopeial commodity, "Gold Standard" primary reference materials (like USP or EP RS) are rarely available.
This guide objectively compares the available tiers of reference standards and provides a self-validating workflow to characterize this compound. We move beyond simple vendor comparisons to analyze the performance of analytical methodologies used to qualify these standards.
Part 1: Comparative Analysis of Reference Standard Tiers
When sourcing CFMP for analytical bridging, researchers typically encounter three tiers of material. The choice depends on the development phase (Discovery vs. GMP).
Table 1: Performance Matrix of Reference Standard Grades
Feature
Tier 1: Commercial "Research Grade"
Tier 2: Certified Reference Material (CRM)
Tier 3: In-House Primary Standard (Self-Validated)
The Recommended Approach: Calibrate Tier 1 material against Tier 3 for daily use.
Expert Insight: The "Isomer Trap"
Commercially available CFMP is often synthesized via Friedel-Crafts acylation or Grignard addition. These reactions can produce regioisomers (e.g., 2-chloro-4-fluoro analogues) that possess identical molecular weights and similar retention times.
Recommendation: Do not rely solely on a vendor's HPLC CoA. You must validate the substitution pattern using 19F-NMR or 1H-NMR , as standard C18 HPLC may fail to resolve these positional isomers.
Part 2: Analytical Method Performance Guide
To establish a reference standard, you must choose the correct analytical technique. Below is a comparison of methods for CFMP characterization.
Excellent for identifying halogenated side-products.
Thermal degradation risk at injector port (>250°C).
qNMR (¹H)
Critical
Proton counting relative to internal standard (TCNB/Maleic Acid).
Absolute quantification without needing a reference standard of the analyte itself.
Lower sensitivity; requires high sample mass (~10mg).
¹⁹F-NMR
Unique
Fluorine chemical shift.
Best for Isomer Detection. The 5-fluoro shift is highly sensitive to ortho/para substitution changes.
Requires specific probe; no universal response factor.
Part 3: Protocol for Establishing an In-House Primary Standard
Since a USP standard likely does not exist for CFMP, you must generate your own Primary Reference Standard using Quantitative NMR (qNMR) . This protocol ensures scientific integrity compliant with ICH Q3A guidelines.
Workflow Diagram: The Qualification Loop
Figure 1: Workflow for converting commercial raw material into a qualified primary reference standard.
Detailed Protocol: qNMR Potency Assignment
Objective: Determine the absolute mass fraction (potency) of CFMP to use it as a calibrator for HPLC.
Reagents:
Candidate Material: CFMP (Recrystallized, dried to constant weight).
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (Traceable to NIST SRM).
) and ~10 mg of Internal Standard () into the same HPLC vial. Record weights to 0.001 mg precision.
Dissolution: Add 1.0 mL CDCl₃. Vortex until fully dissolved. Transfer to NMR tube.
Acquisition:
Instrument: 400 MHz (or higher).
Pulse Angle: 90°.
Relaxation Delay (D1): 60 seconds (Critical: The T1 relaxation of the aromatic protons and the methyl group must be fully recovered. 60s is conservative but necessary for <1% error).
Scans: 16 or 32.
Integration:
Signal A (Analyte): Integrate the 3'-Methyl singlet (approx. 2.4 ppm). This is the cleanest signal, avoiding the complex aromatic region. (Integral =
, Number of protons ).
Signal B (IS): Integrate the specific signal for your IS (e.g., Dimethyl sulfone singlet at 3.0 ppm). (Integral =
= Molecular Weight, = Mass, = Purity of Internal Standard.
Part 4: Impurity Fate Mapping
Understanding why you are analyzing CFMP is as important as how. As an intermediate for TRPM5 agonists, the carryover of CFMP into the final drug substance must be controlled.
Figure 2: Impurity fate map showing CFMP as a potential residual impurity in the final API synthesis.
Scientific Rationale:
The ketone moiety in CFMP is reactive. If unreacted CFMP carries over, it may react with biological nucleophiles. Therefore, the Limit of Quantitation (LOQ) for your HPLC method must be established low enough (typically <0.05%) to detect this residue in the final API.
References
United States Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 3-(3-Chloro-5-fluorophenyl)-1-(3-methylphenyl)propan-1-one (CAS 898750-07-7).[2] Available at: [Link]
Sabat, M., et al. (2022).[3] The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5).[3] Bioorganic & Medicinal Chemistry.[4][5] Available at: [Link]
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances.[6] (2006).[1][5][6][7] Available at: [Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology described in Part 3).
Operational Disposal Protocol: 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone Part 1: Executive Safety Directive WARNING: HALOGENATED WASTE STREAM REQUIRED Do NOT dispose of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropi...
WARNING: HALOGENATED WASTE STREAM REQUIRED
Do NOT dispose of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone (subsequently referred to as CMPP ) in standard organic solvent waste containers or down the drain.[1][2]
Because this molecule contains both Chlorine (Cl) and Fluorine (F) atoms on the aromatic ring, it requires High-Temperature Incineration (HTI) with specific flue gas scrubbing capabilities.[1] Improper disposal in standard municipal or low-grade medical waste incinerators can release Hydrogen Fluoride (HF) gas and Polychlorinated Dibenzodioxins (PCDDs) .[1][2]
Part 2: Chemical Profile & Disposal Logic
To ensure safe handling, we must understand the causality between the molecule's structure and the required disposal method.[1][2]
Feature
Structural Attribute
Disposal Implication
Core Skeleton
Propiophenone (Aromatic Ketone)
Combustible. High calorific value makes it suitable for fuel blending, but halogens prevent standard fuel use.[1][2]
Halogen 1
3-Chloro substitution
Dioxin Risk. Low-temperature combustion (<850°C) can catalyze formation of toxic dioxins/furans.[1][2]
Halogen 2
5-Fluoro substitution
Corrosion/Toxicity Risk. Combustion generates HF gas, which corrodes standard incinerator linings and is acutely toxic.[1][2] Requires alkaline scrubbing.[1][2]
Physical State
Solid/Viscous Oil (MP dependent)
Solubility. Lipophilic.[1][2] Must be dissolved in a compatible halogenated solvent or packaged as solid waste.[1][2]
Part 3: Waste Segregation & Compatibility
The integrity of your waste stream relies on strict segregation.[2] Mixing CMPP with incompatible streams creates "Unknowns" that cost thousands of dollars to characterize and dispose of.[2]
Compatibility Matrix
Stream
Status
Technical Rationale
Halogenated Solvents (DCM, Chloroform)
COMPATIBLE
Preferred liquid carrier.[1][2] Both require the same incineration protocols.[2]
Non-Halogenated (Acetone, Methanol)
AVOID
While chemically compatible, mixing CMPP into this stream "poisons" the cheaper non-halogenated waste, reclassifying the entire volume as expensive halogenated waste.[1][2]
Oxidizers (Nitric Acid, Peroxides)
DANGER
Ketones are fuels.[1][2] Mixing with oxidizers can cause immediate exotherms, fire, or explosion.[1][2]
Aqueous Drains
ILLEGAL
CMPP is toxic to aquatic life and likely persistent.[2] Zero discharge permitted.[1][2]
Part 4: Step-by-Step Disposal Protocol
This protocol is designed as a Self-Validating System . You cannot proceed to the next step without verifying the previous condition.[2]
Phase 1: Pre-Treatment & Collection[2]
State Assessment:
If CMPP is a pure solid:[2] Do not dissolve it unnecessarily.[1][2] Solid waste is often cheaper to incinerate by weight than liquid waste (which requires specific BTU values).[1][2]
If CMPP is in reaction mixture: Quench any active reagents (e.g., Grignards, Lithium reagents) first.[1][2] Ensure the mixture is at room temperature and neutral pH (pH 6-8).
Container Selection:
Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2] Avoid metal containers due to potential corrosion from trace hydrolysis of the fluorine substituent over long storage.
Before sealing the container, perform this logical check to validate the waste stream:
Phase 3: Labeling & Storage
Labeling Syntax (GHS/RCRA Compliant):
Storage:
Store in a Secondary Containment tray (polypropylene) inside a flammable safety cabinet. Do not store near strong bases or oxidizers.[1][2]
Part 5: Operational Workflow (Visualization)
The following diagram illustrates the decision logic for disposing of CMPP, ensuring it reaches the correct destruction facility.
Figure 1: Decision logic for the segregation and packaging of halogenated propiophenone waste.
Part 6: Emergency Procedures
In the event of a spill in the laboratory:
Evacuate & Ventilate: Propiophenone derivatives can be respiratory irritants.[1][2]
PPE: Don Nitrile or Silver Shield (Laminate) gloves.[1][2] Latex is generally insufficient for aromatic ketones.[1][2]
Containment:
Solids: Sweep up gently to avoid dust generation.[1][2]
Liquids: Absorb with Vermiculite or Universal Absorbent Pads .[1][2] Do not use combustible materials like sawdust.[1][2]
Disposal of Spill Debris: All cleanup materials must be treated as Halogenated Hazardous Waste (same as the neat chemical).[1][2]
References
U.S. Environmental Protection Agency (EPA). (2024).[1][2] Incineration of Halogenated Organic Compounds. EPA Technical Guidelines. [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]
Tsang, W., et al. (1998).[1][2][3] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. [Link]
A Senior Application Scientist's Guide to Handling 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone
A comprehensive guide to personal protective equipment, operational handling, and disposal for researchers and drug development professionals. Navigating the complexities of novel chemical compounds is the cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
A comprehensive guide to personal protective equipment, operational handling, and disposal for researchers and drug development professionals.
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone is one such compound with potential applications in research and development.[1] As with any specialized chemical, a robust understanding and implementation of safety protocols are paramount to protecting laboratory personnel and ensuring the integrity of research.
This guide provides a detailed framework for the safe handling of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous propiophenone compounds to establish a comprehensive safety protocol. This approach, rooted in established chemical safety principles, empowers researchers to manage the risks associated with this compound effectively.
STOT SE 3: Specific Target Organ Toxicity - Single Exposure, Category 3
This data strongly suggests that 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone should be handled as a hazardous substance, with particular attention paid to avoiding ingestion, skin and eye contact, and inhalation of any dust or aerosols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks identified above. The following PPE is mandatory when handling 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone.[7][8]
Eye and Face Protection:
Minimum Requirement: Wear safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9][10]
Enhanced Precaution: When there is a risk of splashes or generating dust, a full-face shield should be worn in addition to safety goggles.[8] This is particularly important when handling larger quantities or during procedures with a higher risk of aerosolization.
Hand Protection:
Glove Selection: Chemically resistant gloves are required.[8][11] Nitrile gloves are a suitable initial choice, but it is crucial to consult a glove compatibility chart for the specific solvent being used if the compound is in solution.
Glove Integrity: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Do not reuse disposable gloves.
Body Protection:
Laboratory Coat: A buttoned, knee-length laboratory coat is required to protect against incidental skin contact.[8][11]
Additional Protection: For tasks with a higher risk of contamination, such as cleaning up spills or handling large quantities, consider using chemically resistant aprons or coveralls.[8]
Respiratory Protection:
Engineering Controls First: The primary method for controlling respiratory exposure is through engineering controls, such as a certified chemical fume hood or a ventilated enclosure.[9][10]
When Respirators are Needed: If engineering controls are not available or insufficient to control exposure, or during emergency situations, a full-face respirator with appropriate cartridges should be used.[9] All respirator use must be in accordance with a comprehensive respiratory protection program.
Operational and Handling Plan: A Step-by-Step Protocol
A systematic workflow is critical for minimizing exposure and ensuring procedural consistency.
Step 1: Preparation and Engineering Controls
Ensure a certified chemical fume hood is operational.
Prepare all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood.
Verify that an eyewash station and safety shower are accessible and unobstructed.[11]
Step 2: Weighing the Compound
Perform all manipulations of the solid compound within the fume hood to contain any dust.[10]
Use anti-static weigh boats to prevent dispersal of the powder.
Carefully transfer the desired amount of the compound into a tared container.
Step 3: Dissolution
Add the solvent to the solid compound slowly and carefully within the fume hood.
Keep the container closed as much as possible during dissolution.
Step 4: Post-Handling
Clean all equipment thoroughly after use.
Wipe down the work surface within the fume hood.
Remove PPE in the correct order to avoid cross-contamination and dispose of it in the appropriate waste stream.
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]
Caption: Workflow for Handling 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone.
Spill and Disposal Plan
Spill Response:
In the event of a spill, the primary objective is to prevent exposure and environmental contamination.
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Isolate: Restrict access to the spill area.
Protect: Don the appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
Contain and Clean: Cover the spill with an inert absorbent material.[11] Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.[2][9]
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
Chemical waste must be managed in accordance with institutional and local regulations.
Waste Stream: Dispose of 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone and any contaminated materials (e.g., gloves, weigh boats, absorbent material) in a dedicated, clearly labeled hazardous waste container.[4]
Environmental Protection: Do not discharge this chemical into sewers or waterways, given its potential high toxicity to aquatic life.[2][12] The material should be disposed of by a licensed chemical destruction facility.[9][12]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 3-(3-Chloro-5-fluorophenyl)-3'-methylpropiophenone, fostering a secure environment for scientific advancement.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 587128, 3'-Chloropropiophenone. Retrieved from [Link]
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]
Carl ROTH. (2024, October 21). Safety Data Sheet: 3'-BzNPPOC-dT-5'-PA. Retrieved from [Link]
WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. Retrieved from [Link]
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 103965, 3'-Methylpropiophenone. Retrieved from [Link]